NS3861
Description
Properties
Molecular Formula |
C12H14BrNS |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChI Key |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Agonistic Mechanism of NS3861 on Neuronal Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial in neurotransmission. This technical guide delineates the mechanism of action of this compound, focusing on its subtype selectivity, binding affinity, and functional efficacy. Quantitative data from key studies are presented, alongside detailed experimental protocols and visual representations of its signaling pathway and experimental workflow. This document serves as a comprehensive resource for researchers investigating the pharmacology of nAChRs and the therapeutic potential of subtype-selective agonists like this compound.
Introduction
Neuronal nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties. The development of subtype-selective ligands is a key objective in drug discovery for treating a range of neurological disorders. This compound has emerged as a valuable pharmacological tool due to its selective activation of α3-containing nAChRs.[1]
Mechanism of Action of this compound
This compound acts as an agonist at specific subtypes of neuronal nAChRs.[1][2] Its primary mechanism involves binding to the extracellular ligand-binding domain of the receptor, which induces a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane and subsequent cellular responses.
Subtype Selectivity and Efficacy
This compound exhibits a distinct profile of selectivity and efficacy across different nAChR subtypes. It is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[3] In contrast, it shows minimal to no activity at α4β2 and α4β4 receptor subtypes.[3] This selectivity is primarily determined by interactions within the ligand-binding domain, particularly with residues on the complementary (β) subunit.[4] The differential activation patterns of this compound compared to other nAChR agonists like cytisine (B100878) highlight the importance of the β-subunit in determining agonist efficacy.[3][4]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various human nAChR subtypes.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| α3β4 | 0.62 | |
| α4β4 | 7.8 | |
| α3β2 | 25 | |
| α4β2 | 55 |
| Receptor Subtype | Efficacy | EC50 (µM) | Reference |
| α3β2 | Full Agonist | 1.6 | [3] |
| α3β4 | Partial Agonist | 1 | [3] |
| α4β2 | No significant activation | - | [3] |
| α4β4 | No significant activation | - |
Experimental Protocols
The pharmacological characterization of this compound has been primarily achieved through electrophysiological and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity of this compound at different nAChR subtypes.[2]
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human nAChR α and β subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Agonist Application: this compound at various concentrations is applied to the oocyte via the perfusion system.
-
Data Acquisition: The resulting inward currents, indicative of ion channel opening, are recorded. Dose-response curves are generated by plotting the current amplitude against the concentration of this compound.
-
Data Analysis: The EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are determined by fitting the dose-response data to the Hill equation.
Radioligand Binding Assays
Binding assays are performed to determine the affinity of this compound for different nAChR subtypes.
Methodology:
-
Membrane Preparation: Cell lines or brain tissue expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of this compound at an α3β2 nAChR
Caption: Agonistic action of this compound on the α3β2 nicotinic acetylcholine receptor.
Experimental Workflow for Determining this compound Potency
Caption: Workflow for characterizing the potency and affinity of this compound.
Conclusion
This compound is a selective agonist for α3-containing neuronal nicotinic acetylcholine receptors, with full agonistic activity at the α3β2 subtype and partial agonism at the α3β4 subtype. Its mechanism of action, involving direct binding and channel gating, has been well-characterized through electrophysiological and binding studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the broader field of nAChR pharmacology.
References
- 1. This compound [sigma-aldrich.cnreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nicotinic Acetylcholine Receptor Agonist Properties of NS3861
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a novel and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels integral to synaptic transmission and various physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its binding affinity, efficacy, potency, and unique subtype selectivity. Detailed experimental protocols for the characterization of this compound and similar compounds are presented, alongside visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of targeting specific nAChR subtypes.
Introduction to this compound and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] They are assembled from a variety of subunits (α2-α10, β2-β4), resulting in a wide range of receptor subtypes with distinct pharmacological and physiological profiles.[4] This diversity makes nAChRs attractive targets for therapeutic intervention in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[4]
This compound, chemically known as 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a synthetic nAChR agonist that has demonstrated a unique and selective pharmacological profile.[2] It exhibits a clear preference for α3-containing nAChRs and displays an interesting β-subunit selectivity, favoring β2 over β4 subunits.[1][2] Notably, this compound shows a complete lack of activation at α4-containing receptors, distinguishing it from many other nAChR agonists.[1][2] This selectivity profile makes this compound a valuable pharmacological tool for dissecting the roles of specific nAChR subtypes and a potential lead compound for the development of novel therapeutics with improved side-effect profiles.
Pharmacological Properties of this compound
The pharmacological characteristics of this compound have been primarily elucidated through radioligand binding assays and electrophysiological studies. These experiments have quantified its binding affinity (Ki), potency (EC50), and efficacy at various human nAChR subtypes expressed in cellular systems like HEK293 or GH4C1 cells.
Binding Affinity
Radioligand displacement assays, typically using [³H]epibatidine, have been employed to determine the binding affinity of this compound for different nAChR subtypes. The data consistently show that this compound binds with high affinity to several heteromeric nAChRs.
Table 1: Binding Affinity (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Ki (nM) | Reference |
| α3β4 | 0.62 | [5][6] |
| α4β4 | 7.8 | [5] |
| α3β2 | 25 | [5][6] |
| α4β2 | 55 | [5][6] |
Data are typically derived from [³H]epibatidine displacement binding studies on membrane preparations from HEK293 cells stably expressing the indicated human nAChR subtypes.
Efficacy and Potency
Whole-cell patch-clamp electrophysiology is the gold-standard technique for assessing the functional activity of nAChR agonists. These studies have revealed the distinct efficacy and potency profile of this compound.
Table 2: Efficacy and Potency (EC50) of this compound at Human nAChR Subtypes
| nAChR Subtype | Efficacy | EC50 (μM) | Reference |
| α3β2 | Full Agonist | 1.6 - 1.7 | [5][6] |
| α3β4 | Partial Agonist | 0.15 - 1.0 | [5][6] |
| α4β2 | No significant activation | >1000 | [1][6] |
| α4β4 | Minimal activity | - | [6] |
Efficacy and EC50 values are determined by measuring agonist-evoked currents in voltage-clamped cells expressing the specified nAChR subtypes.
Signaling Pathways and Experimental Workflows
The primary signaling event following the binding of an agonist like this compound to a nicotinic acetylcholine receptor is the opening of the receptor's intrinsic ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane.
Caption: nAChR agonist signaling pathway.
The characterization of a novel nAChR agonist like this compound typically follows a structured workflow, beginning with synthesis and progressing through in vitro binding and functional assays.
References
- 1. Initial Synthesis and Characterization of an α7 Nicotinic Receptor Cellular Membrane Affinity Chromatography Column: Effect of Receptor Subtype and Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Discovery and Synthesis of NS3861: A Subtype-Selective Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a novel synthetic compound that has garnered significant interest in the field of neuroscience and pharmacology due to its distinct profile as a subtype-selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanism of action, experimental protocols for its evaluation, and a summary of its quantitative biological data. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising research compound.
Introduction: The Quest for Subtype-Selective nAChR Agonists
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play critical roles in various physiological processes, including cognitive function, reward, and autonomic control. The development of nAChR subtype-selective ligands is a key objective in medicinal chemistry, as such compounds hold the potential for therapeutic applications in a range of neurological and psychiatric disorders with improved side-effect profiles.
The discovery of this compound emerged from a drug discovery program aimed at identifying novel nAChR agonists with unique selectivity profiles.[1] Initial characterization revealed that this compound selectively activates α3-containing nAChRs, a property that distinguishes it from many other known nAChR agonists.[1] This guide delves into the specifics of this intriguing compound.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound (3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene) has not been detailed in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 8-azabicyclo[3.2.1]octane derivatives. The core of this compound is the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold.
A likely synthetic approach would involve the following key transformations:
-
Formation of the Tropane (B1204802) Core: The synthesis would likely commence with the construction of the tropinone (B130398) skeleton, a common precursor for many tropane alkaloids and their analogs. The Robinson-Schöpf reaction is a classic and efficient method for this purpose.[2]
-
Introduction of the Thiophene Moiety: Following the formation of the tropane core, the next critical step would be the introduction of the 3-bromothiophen-2-yl group at the 3-position. This could be achieved through various cross-coupling reactions, such as a Stille or Suzuki coupling, with a suitable tropane-derived precursor.[3]
-
Alkene Formation: The final step would likely involve the formation of the double bond within the bicyclic system to yield the oct-2-ene structure of this compound.
It is important to note that this represents a generalized synthetic strategy, and the actual process may involve different reagents, protecting groups, and reaction conditions to optimize yield and purity.
Biological Activity and Mechanism of Action
This compound acts as a subtype-selective agonist at nicotinic acetylcholine receptors. Its biological activity has been primarily characterized through electrophysiological studies on nAChRs expressed in Xenopus laevis oocytes.[1]
Subtype Selectivity and Efficacy
This compound exhibits a distinct preference for α3-containing nAChR subtypes. It acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors.[1] Notably, it shows minimal to no activity at α4-containing receptors such as α4β2.[1] This selectivity profile is of significant interest for targeting specific neuronal pathways.
Binding Affinity
Radioligand binding assays have been used to determine the affinity of this compound for various nAChR subtypes. The compound displays high affinity for several heteromeric receptors.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity across different nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human nAChR Subtypes [4][5][6]
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α3β2 | 25 |
| α4β4 | 7.8 |
| α4β2 | 55 |
Table 2: Efficacy (EC50 and Emax) of this compound at Human nAChR Subtypes [1][4]
| Receptor Subtype | EC50 (µM) | Maximal Efficacy (Emax) |
| α3β2 | 1.7 | Full Agonist |
| α3β4 | 0.15 | Partial Agonist |
| α4β2 | - | No significant activation |
| α4β4 | - | No significant activation |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is fundamental for characterizing the functional properties of ligand-gated ion channels like nAChRs.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β2, or α3 and β4).
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply this compound at varying concentrations to the oocyte via the perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the this compound concentration. Fit the data to the Hill equation to determine EC50 and Emax values.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of nAChR function, particularly the roles of α3-containing subtypes. Its distinct selectivity profile offers the potential for dissecting the complex contributions of different nAChR populations to neuronal signaling and behavior. While a detailed synthetic protocol is not yet publicly available, the plausible synthetic routes provide a foundation for its chemical exploration. Further research into the in vivo pharmacokinetic and pharmacodynamic properties of this compound will be crucial in determining its potential as a therapeutic lead compound. This technical guide provides a solid foundation of the current knowledge on this compound, intended to aid researchers in their future investigations of this and other subtype-selective nAChR modulators.
References
- 1. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. rupress.org [rupress.org]
- 4. Patch clamp measurements on Xenopus laevis oocytes: currents through endogenous channels and implanted acetylcholine receptor and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NS3861 CAS number and chemical structure
An In-depth Technical Guide to NS3861
This technical guide provides a comprehensive overview of this compound, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and applications of this compound.
Chemical Identity and Properties
This compound is chemically known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.[1] It is available as a free base and as a fumarate (B1241708) salt.
| Identifier | Value |
| CAS Number | 216853-59-7 (Free Base)[1], 216853-60-0 (Fumarate)[2][3] |
| Molecular Formula | C₁₂H₁₄BrNS (Free Base)[1], C₁₆H₁₈BrNO₄S (Fumarate) |
| Molecular Weight | 284.22 g/mol (Free Base), 400.29 g/mol (Fumarate) |
| SMILES | CN1C2CC(C3=C(Br)C=CS3)=CC1CC2[1] |
| InChI Key | ZJCNRVHZJADROC-UHFFFAOYSA-N[1] |
| Appearance | White to beige solid powder |
| Solubility | Soluble in DMSO, ethanol, and methanol[1] |
Pharmacological Profile
This compound is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a distinct selectivity profile.[1][4] It preferentially activates nAChRs containing the α3 subunit, while showing minimal to no activity at receptors containing the α4 subunit.[4][5]
Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for various human nAChR subtypes.
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[4] |
| α4β4 | 7.8[4] |
| α3β2 | 25[4] |
| α4β2 | 55[4] |
Functional Activity
This compound exhibits differential efficacy at α3-containing nAChRs. It acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors.
| nAChR Subtype | EC₅₀ (µM) | Efficacy |
| α3β2 | 1.6 - 1.7[4] | Full Agonist |
| α3β4 | 0.15 - 1[4] | Partial Agonist |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating α3-containing nAChRs, which are ligand-gated ion channels.[6] This binding event triggers a conformational change in the receptor, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. The increase in intracellular Ca²⁺ is a key event that can trigger various cellular responses, including the activation of the PI3K-Akt pathway, which is associated with cell survival and neuroprotection.[7]
Mechanism of action and signaling pathway of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general procedure for characterizing the activity of this compound on nAChRs expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
-
Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α3 and β2) using a suitable transfection reagent.
-
Plate cells onto glass coverslips 24 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound at various concentrations using a fast perfusion system to elicit inward currents. Record the current responses using a patch-clamp amplifier and data acquisition software.
Experimental workflow for whole-cell patch-clamp assay.
In Vivo Model of Opioid-Induced Constipation
This compound has been shown to alleviate opioid-induced constipation in animal models.[1] The following is a representative protocol for such a study in mice.
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Constipation:
-
Administer morphine (e.g., 10 mg/kg, subcutaneous) twice daily for several days to induce chronic constipation.
3. Experimental Procedure:
-
On the day of the experiment, administer this compound (e.g., 0.1 mg/kg, intraperitoneal) or vehicle to the morphine-treated mice.[1]
-
Individually house the mice in cages with a wire mesh bottom.
-
Collect and count the number of fecal pellets expelled by each mouse over a defined period (e.g., 2 hours).
4. Data Analysis:
-
Compare the mean number of fecal pellets between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Workflow for in vivo opioid-induced constipation model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of NS3861 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of NS3861, a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). The information herein is intended to support the effective design and execution of preclinical research and drug development activities.
Core Compound Properties
This compound is a neuronal nicotinic receptor agonist that exhibits selectivity for α3-containing nAChRs. It functions as a full agonist at the α3β2 receptor subtype and a partial agonist at the α3β4 subtype. Notably, this compound shows minimal activity at α4β2 and α4β4 receptors. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of specific nAChR subtypes.
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Appearance |
| Water | 20.01[1] | 50[1] | Clear solution |
| DMSO | 40.03[1] | 100[1] | Clear solution |
| DMSO | 2[2][3] | - | Clear solution |
| DMSO | ≥5 (warmed to 60°C)[2][3] | - | Clear solution (warmed)[2][3] |
Note: The molarity calculations are based on the molecular weight of the fumarate (B1241708) salt of this compound (400.29 g/mol ). The molecular weight of the free base is 284.2 g/mol .
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble[4] |
| Methanol | Soluble[4] |
Stability and Storage
Proper storage and handling are essential to maintain the integrity and activity of this compound.
Table 3: Stability and Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C[4] | ≥ 4 years[4] | Desiccate[1]. Keep tightly sealed. |
| Solid | 2-8°C[2][3] | Not specified | - |
| Solid | Room Temperature[1] | Not specified | Desiccate[1]. |
| Stock Solutions | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. Avoid repeated freeze-thaw cycles. |
General Handling Guidelines:
-
Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
For preparing stock solutions, use the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can vary.
-
It is recommended to prepare fresh solutions for daily use.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to and activating specific subtypes of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which results in depolarization of the cell membrane and subsequent cellular responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Methodology:
-
Determine Required Concentration: Based on the experimental needs, calculate the required mass of this compound using the formula: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol). Use the batch-specific molecular weight.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock) to the tube.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath until the solid is completely dissolved. For lower solubility in some solvents, gentle warming (e.g., to 60°C for DMSO) may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
In Vitro Patch-Clamp Electrophysiology
This protocol describes the use of this compound in whole-cell patch-clamp electrophysiology to study its effects on nAChR-expressing cells.
Methodology:
-
Cell Preparation: Culture cells expressing the nAChR subtypes of interest (e.g., HEK293 cells transfected with α3 and β2 subunits).
-
Electrode and Solutions: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The extracellular solution should be a buffered physiological saline solution.
-
Whole-Cell Recording:
-
Position the micropipette onto a single cell and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Record baseline currents in the extracellular solution.
-
Apply this compound at various concentrations through a perfusion system.
-
Record the inward currents elicited by this compound.
-
Wash out the drug with the control extracellular solution to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and maximum efficacy.
-
In Vivo Model of Opioid-Induced Constipation
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of opioid-induced constipation.
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6). House them individually and allow them to acclimatize.
-
Induction of Constipation:
-
Implant mice with a subcutaneous morphine pellet (e.g., 75 mg) to induce chronic constipation.
-
Alternatively, administer repeated injections of morphine.
-
-
Drug Administration:
-
After a period of chronic morphine exposure (e.g., 7 days), administer this compound (e.g., 0.1-1 mg/kg) or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection). This compound can be dissolved in sterile saline or another appropriate vehicle.
-
-
Measurement of Fecal Output:
-
Immediately after this compound or vehicle administration, place each mouse in a clean cage without bedding.
-
Collect and count the number of fecal pellets expelled over a specified time period (e.g., 2-4 hours).
-
-
Data Analysis:
-
Compare the mean number of fecal pellets between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Conclusion
This compound is a valuable research tool with a well-defined solubility and stability profile. This guide provides the essential technical information and experimental protocols to facilitate its effective use in research settings. Adherence to the recommended storage and handling procedures will ensure the compound's integrity and the reproducibility of experimental results.
References
- 1. New developments in the treatment of opioid-induced gastrointestinal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment [jnmjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
NS3861: A Technical Profile on its Selectivity for α3β2 vs. α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
NS3861 is a notable agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a distinct selectivity profile for α3-containing subtypes. This technical guide provides a comprehensive overview of its binding and functional characteristics at α3β2 and α3β4 nAChRs, including detailed experimental methodologies and visual representations of key processes.
Quantitative Data Summary
The selectivity of this compound for α3β2 and α3β4 nAChRs has been characterized through binding affinity and functional potency assays. The compound exhibits a higher binding affinity for the α3β4 subtype, while demonstrating greater efficacy at the α3β2 receptor.
| Parameter | α3β2 nAChR | α3β4 nAChR | Selectivity Ratio (α3β2/α3β4) | Reference |
| Binding Affinity (Ki) | 25 nM | 0.62 nM | 40.3 | [1] |
| Functional Potency (EC50) | 1.7 µM | 0.15 µM | 11.3 | [1] |
Experimental Protocols
The characterization of this compound's selectivity for α3β2 and α3β4 nAChRs relies on established in vitro techniques, primarily radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α3β2 and α3β4 nAChRs.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human α3β2 or α3β4 nAChRs.[2]
-
Radioligand: [³H]epibatidine, a high-affinity nAChR agonist.[2]
-
Competitor: this compound.
-
Non-specific binding control: (-)-Nicotine (30 µM).[2]
-
Assay Buffer: Specific buffer composition as per established protocols.
-
Filtration Apparatus: Cell harvester for rapid filtration.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: HEK293 cells expressing the receptor subtypes are harvested and homogenized to prepare membrane fractions containing the nAChRs. Protein concentration is determined.
-
Assay Setup: The assay is performed in a final volume, with specific volumes used for α3β4 (e.g., 1050 µl) and other subtypes (e.g., 8400 µl).[2]
-
Incubation: Membrane preparations (14 to 300 µg of protein/assay) are incubated with a fixed concentration of [³H]epibatidine (0.3 nM for α3β4, 0.03 nM for α3β2, α4β2, and α4β4) and varying concentrations of this compound.[2]
-
Incubation Time and Temperature: Samples are incubated for 1 to 4 hours at room temperature to reach equilibrium.[2]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique measures the ion flow through the receptor channel upon agonist application, providing information about the functional potency (EC50) and efficacy of the compound.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy of this compound at α3β2 and α3β4 nAChRs.
Materials:
-
Cell Lines: HEK293 cells expressing human α3β2 or α3β4 nAChRs.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Electrodes: Borosilicate glass pipettes.
-
Solutions: Extracellular and intracellular recording solutions.
-
Agonist: this compound.
Procedure:
-
Cell Culture: HEK293 cells expressing the desired nAChR subtype are cultured on coverslips.
-
Patch-Clamp Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: this compound is applied to the cell at various concentrations.
-
Current Recording: The inward current generated by the influx of cations through the activated nAChR channels is recorded.
-
Data Analysis: The peak current response at each concentration is measured. The concentration-response data are then fitted to the Hill equation to determine the EC50 and the maximal response (efficacy).
Visualizations
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for determining this compound selectivity.
Nicotinic Acetylcholine Receptor Signaling Pathway
References
Unveiling the Binding Profile of NS3861: A Technical Guide to its Affinity for nAChR Subtypes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of NS3861, a notable agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), across various receptor subtypes. By presenting comprehensive quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows, this document serves as a critical resource for researchers engaged in neuroscience drug discovery and development.
Core Findings: this compound's Selective Binding Affinity
This compound demonstrates a distinct and selective binding profile for heteromeric nAChR subtypes. It exhibits high-affinity binding to α3β4 nAChRs and displays a notable preference for β-subunits, with a complete lack of activation at α4-containing receptors.[1][2] This unique selectivity profile makes this compound a valuable pharmacological tool for dissecting the roles of specific nAChR subtypes in neuronal signaling.
Quantitative Binding and Functional Data
The binding affinities (Ki) and functional potencies (EC50) of this compound for various human nAChR subtypes are summarized in the table below. This data has been compiled from radioligand binding assays and electrophysiological studies.
| nAChR Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [µM] | Efficacy |
| α3β4 | 0.62[2] | 0.15[2] | Partial Agonist[1][2] |
| α3β2 | 25[2] | 1.7[2] | Full Agonist[1] |
| α4β4 | 7.8[2] | - | No Activation[1] |
| α4β2 | 55[2] | - | No Activation[1] |
Experimental Protocols
The characterization of this compound's binding affinity relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human nAChR subtypes (e.g., α3β4, α3β2, α4β4, α4β2) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a fresh assay buffer to a specific protein concentration.[3][4] The prepared membranes are stored at -80°C until use.[4]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.[3][4]
-
To each well, the following are added:
-
A fixed concentration of a suitable radioligand, such as [³H]epibatidine.[1] The concentration is typically near the dissociation constant (Kd) of the radioligand for the receptor.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes containing the target nAChR subtype.[1]
-
-
Non-specific binding is determined in parallel wells containing the radioligand, membranes, and a high concentration of a known nAChR ligand (e.g., 30 µM (-)-nicotine) to saturate the receptors.[1]
-
The plate is incubated at room temperature for a sufficient duration (e.g., 1-4 hours) to allow the binding to reach equilibrium.[1]
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3][4]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.[4]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Two-electrode voltage clamp (TEVC) is a powerful technique used to measure the functional properties (e.g., EC50 and efficacy) of a ligand by recording the ion currents elicited by the activation of ion channels expressed in large cells, such as Xenopus laevis oocytes.[5][6]
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the specific subunits of the human nAChR subtype of interest.[5]
-
The injected oocytes are incubated for 2-5 days to allow for the expression of the receptors on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[6]
-
The membrane potential is clamped to a holding potential, typically between -50 mV and -80 mV.
-
The oocyte is exposed to increasing concentrations of the test compound (this compound) by adding it to the perfusion solution.
-
The resulting inward currents, caused by the influx of cations through the activated nAChR channels, are recorded.
3. Data Analysis:
-
The peak current amplitude at each concentration of the test compound is measured.
-
The current responses are normalized to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine) to determine the relative efficacy.
-
A dose-response curve is generated by plotting the normalized current response against the logarithm of the test compound concentration.
-
The curve is fitted with the Hill equation to determine the EC50 value (the concentration that elicits 50% of the maximal response) and the Hill coefficient.
Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] The binding of an agonist, such as acetylcholine or this compound, to the extracellular domain of the receptor induces a conformational change that opens the ion channel.
This channel opening allows for the influx of cations, primarily Na+ and Ca2+, into the neuron. The influx of these positive ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and subsequent downstream signaling events within the cell. These events can include the activation of voltage-gated calcium channels, release of neurotransmitters, and modulation of gene expression.
Conclusion
This compound presents a compelling profile as a selective agonist for certain nAChR subtypes, particularly demonstrating high affinity and partial agonism at α3β4 receptors and full agonism at α3β2 receptors, while notably avoiding α4-containing subtypes.[1][2] The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. The distinct selectivity of this compound underscores its utility as a chemical probe to elucidate the physiological and pathological roles of specific nAChR subtypes, paving the way for the development of novel therapeutics with improved target specificity and reduced off-target effects.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vivo Effects of NS3861 Administration: A Technical Guide
An In-depth Examination of the Preclinical Profile of a Selective Nicotinic Acetylcholine (B1216132) Receptor Agonist
This technical guide provides a comprehensive overview of the initial in vivo effects of NS3861 administration, with a focus on its pharmacological activity as a selective nicotinic acetylcholine receptor (nAChR) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the current understanding of this compound's mechanism of action, drawing from key preclinical studies to present quantitative data, detailed experimental methodologies, and visual representations of its signaling interactions.
Core Mechanism of Action: A Selective nAChR Agonist
This compound is a neuronal nicotinic acetylcholine receptor agonist.[1] It demonstrates selectivity for nAChRs containing the α3 subunit, with a notably higher efficacy at the α3β2 receptor subtype compared to the α3β4 subtype.[1] Critically, this compound does not activate nAChRs that contain the α4 subunit.[1] This selectivity is a key aspect of its pharmacological profile.
In Vitro Pharmacological Profile
The foundational understanding of this compound's activity is derived from in vitro studies that have characterized its binding affinity and functional efficacy at various nAChR subtypes. These data are crucial for interpreting its in vivo effects.
Table 1: In Vitro Binding Affinities and Efficacy of this compound at Human nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki, nM) | Efficacy (Emax) | Potency (EC50, µM) | Classification |
| α3β4 | 0.62 | Partial | 1.0 | Partial Agonist |
| α3β2 | 25 | Full | 1.6 | Full Agonist |
| α4β4 | 7.8 | Minimal Activity | - | - |
| α4β2 | 55 | Minimal Activity | - | - |
Data compiled from multiple sources.[2][3]
Initial In Vivo Effects: Reversal of Opioid-Induced Constipation
A key in vivo finding for this compound is its reported ability to reverse chronic opioid-induced constipation. This effect is believed to be mediated by its action on nAChRs in the enteric nervous system.
Table 2: Summary of In Vivo Effects of this compound on Opioid-Induced Constipation in a Murine Model
| Animal Model | Condition | This compound Dose | Route of Administration | Observed Effect |
| Mice | Long-term morphine exposure | 0.1 mg/kg | Not specified | Increased number of fecal pellets expelled |
| Mice | Short-term morphine exposure | 0.1 mg/kg | Not specified | No significant effect on fecal pellet expulsion |
This data is based on a summary of the findings from Gade et al., 2016, as cited in a product information sheet.
Experimental Protocols
In Vitro Characterization of this compound
The in vitro pharmacological profile of this compound was established using electrophysiological measurements on recombinant human nAChR subtypes expressed in Xenopus laevis oocytes.
-
Cell System: Xenopus laevis oocytes injected with cRNA for the respective human nAChR α and β subunits.
-
Methodology: Two-electrode voltage-clamp electrophysiology was used to measure the currents induced by the application of this compound.
-
Data Analysis: Concentration-response curves were generated to determine the EC50 (a measure of potency) and Emax (a measure of maximal efficacy) values for this compound at the different nAChR subtypes. Binding affinities (Ki) were determined through radioligand binding assays.
In Vivo Assessment of this compound in Opioid-Induced Constipation
The in vivo efficacy of this compound in reversing opioid-induced constipation was evaluated in a murine model. The following is a generalized protocol based on the available information.
-
Animal Model: Mice.
-
Induction of Constipation: Chronic administration of morphine to induce constipation. A control group with short-term morphine exposure was also used.
-
This compound Administration: this compound was administered at a dose of 0.1 mg/kg. The precise route of administration (e.g., intraperitoneal, oral) was not specified in the available summary.
-
Outcome Measure: The primary endpoint was the number of fecal pellets expelled over a defined period, a standard measure of gastrointestinal motility in rodents.
-
Statistical Analysis: The number of fecal pellets in the this compound-treated group was compared to a vehicle-treated control group to determine the statistical significance of the effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at Enteric Neurons
The pro-motility effect of this compound in the context of opioid-induced constipation is hypothesized to involve the activation of α3β4 and α3β2 nAChRs on enteric neurons. Opioids are known to inhibit neuronal activity in the gut, leading to reduced motility. This compound, by acting as an agonist at these specific nAChR subtypes, can counteract this inhibition and promote the release of pro-motility neurotransmitters.
Caption: Proposed mechanism of this compound in reversing opioid-induced constipation.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound in an animal model of opioid-induced constipation.
Caption: A generalized experimental workflow for in vivo studies.
Conclusion and Future Directions
The initial in vivo data for this compound suggests a potential therapeutic application in conditions characterized by reduced gastrointestinal motility, such as opioid-induced constipation. Its selective agonist activity at α3-containing nAChRs provides a targeted mechanism of action. Further research is warranted to fully elucidate the dose-response relationship, pharmacokinetic profile, and long-term safety of this compound in vivo. Additionally, exploring its effects in other models of gastrointestinal dysmotility could reveal broader therapeutic potential. The detailed characterization of its signaling pathways within the enteric nervous system will be crucial for a complete understanding of its pro-motility effects.
References
Methodological & Application
Application Notes and Protocols for NS3861 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a preference for specific β-subunits.[1] Primarily, it acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, with no significant activity at α4-containing receptors.[2] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology to characterize its effects on nAChRs and to investigate its potential downstream influence on neuronal excitability.
While this compound's primary targets are nAChRs, activation of these receptors can lead to membrane depolarization, initiation of action potentials, and subsequent activation of various voltage-gated channels. These downstream events can indirectly modulate neuronal firing patterns and associated phenomena like afterhyperpolarizations (AHPs). This guide will cover protocols for both direct nAChR characterization and the investigation of these secondary effects.
Data Presentation
Quantitative Pharmacological Data for this compound
The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound at various human nAChR subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (EC50) (µM) | Efficacy (Emax) (% of ACh max) | Reference |
| α3β4 | 0.62 | 0.28 | Partial Agonist | [2] |
| α3β2 | 25 | 0.13 | Full Agonist | [2] |
| α4β4 | 7.8 | - | - | [2] |
| α4β2 | 55 | No effect | No effect | [1][2] |
Table 1: Summary of this compound quantitative data at major nAChR subtypes.
Signaling Pathways and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of this compound to the extracellular domain of nAChRs triggers a conformational change, leading to the opening of the ion channel pore. This allows the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization.
Caption: Signaling pathway of this compound-mediated nAChR activation.
Experimental Workflow for Patch-Clamp Electrophysiology
The general workflow for investigating the effects of this compound using patch-clamp is outlined below.
Caption: General experimental workflow for patch-clamp studies of this compound.
Experimental Protocols
Protocol 1: Characterization of this compound Effects on nAChRs using Whole-Cell Voltage-Clamp
This protocol is designed to measure the direct effects of this compound on specific nAChR subtypes expressed in a heterologous system like HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α3 and β2, or α3 and β4) using a suitable transfection reagent.
-
For stable cell lines, select with an appropriate antibiotic (e.g., G418 and Zeocin).[2]
-
Plate cells on glass coverslips 24-48 hours before recording.
2. Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 2.8 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal Solution | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl2 | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
Table 2: Composition of external and internal solutions for nAChR recording.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[3]
-
Prepare a series of concentrations of this compound in the external solution.
-
Apply this compound using a rapid perfusion system to elicit inward currents.
-
Record the peak current amplitude for each concentration.
4. Data Analysis:
-
Plot the normalized peak current amplitude against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Protocol 2: Investigation of this compound's Indirect Effects on Neuronal Firing and Afterhyperpolarization using Whole-Cell Current-Clamp
This protocol is designed to assess how nAChR activation by this compound modulates the firing properties and AHP of neurons.
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
For acute slices, prepare 300 µm thick slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Solutions:
| Solution Type | Component | Concentration (mM) |
| aCSF (External) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Bubble with 95% O2 / 5% CO2, pH 7.4, Osmolarity ~300 mOsm[4] | ||
| Internal Solution | K-Gluconate | 130 |
| KCl | 10 | |
| MgCl2 | 2 | |
| EGTA | 0.2 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.4 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
Table 3: Composition of solutions for neuronal current-clamp recording.
3. Patch-Clamp Recording:
-
Follow the same procedure as in Protocol 1 to establish a whole-cell recording.
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of varying amplitudes to elicit action potentials and record the firing pattern and the subsequent AHP.
-
Bath perfuse with a known concentration of this compound (e.g., the EC50 value determined from voltage-clamp experiments).
-
Repeat the current injection protocol in the presence of this compound.
4. Data Analysis:
-
Measure changes in the resting membrane potential upon this compound application.
-
Analyze the firing frequency, spike frequency adaptation, and the amplitude and duration of the fast, medium, and slow components of the AHP before and after this compound application.[5]
Concluding Remarks
These protocols provide a framework for the detailed electrophysiological characterization of this compound. It is imperative to remember that this compound's primary mechanism of action is the activation of specific nAChR subtypes. Any observed effects on neuronal firing and afterhyperpolarization are likely downstream consequences of this primary action. For a comprehensive understanding, it is recommended to combine these electrophysiological assays with other techniques, such as calcium imaging and molecular biology, to fully elucidate the cellular and network-level effects of this compound. Careful consideration of potential off-target effects at higher concentrations is also advised for a thorough investigation.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Relationship between repetitive firing and afterhyperpolarizations in human neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS-398 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-398 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade and a significant target in cancer and inflammation research.[1][2] These application notes provide detailed protocols for utilizing NS-398 in various in vitro cell-based assays to investigate its biological effects, including COX-2 inhibition, impact on cell viability, and induction of apoptosis.
Mechanism of Action
NS-398 exerts its biological effects primarily through the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are implicated in inflammation, pain, and the progression of various cancers.[2][3] In many cancer cell lines, COX-2 is overexpressed, contributing to increased cell proliferation and resistance to apoptosis.[4] By inhibiting COX-2, NS-398 reduces the production of PGE2, thereby modulating downstream signaling pathways involved in cell growth and survival.[5][6] Some studies also suggest that NS-398 can induce apoptosis and inhibit cell proliferation through mechanisms that are both dependent and independent of its COX-2 inhibitory activity.[1][6]
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of NS-398 across various cell lines and assay systems.
Table 1: IC50 Values of NS-398 for COX Enzyme Inhibition
| Enzyme | IC50 Value | Assay System | Reference |
| Human Recombinant COX-2 | 1.77 µM | Purified Enzyme Assay | [7] |
| Human Recombinant COX-1 | 75 µM | Purified Enzyme Assay | [7] |
| Ovine COX-2 | 3.8 µM | Purified Enzyme Assay | [8] |
| Ovine COX-1 | >100 µM | Purified Enzyme Assay | [8] |
| Human Peripheral Monocytes (COX-2) | 5.6 µM | Cell-Based Assay | [8] |
| Human Peripheral Monocytes (COX-1) | 125 µM | Cell-Based Assay | [8] |
Table 2: IC50 Values of NS-398 for Inhibition of Cell Proliferation
| Cell Line | IC50 Value | Incubation Time | Reference |
| Colo320 (Human Colorectal Cancer) | 54.8 ± 3.6 µM | Not Specified | [9] |
| THRC (Human Colorectal Cancer) | 77.2 ± 4.9 µM | Not Specified | [9] |
Table 3: Effective Concentrations of NS-398 in Cell-Based Assays
| Cell Line | Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | 10 µM | 70% reduction in PGE2 secretion | [5] |
| LNCaP (Prostate Cancer) | 10 µM | Induction of apoptosis | [7][10] |
| C4-2b (Prostate Cancer) | 10 µM | No apoptosis; induced neuroendocrine-like differentiation | [7][10] |
| HepG2 & Huh7 (Hepatocellular Carcinoma) | 50-200 µmol/L | Dose- and time-dependent reduction in cell viability | [11] |
| Oral Squamous Carcinoma Cell Lines | 10 µM | Abolished secreted PGE2 production | [6] |
| Oral Squamous Carcinoma Cell Lines | 50 µM and above | Growth inhibition and G0-G1 arrest (72h) | [6] |
| MC-26 (Mouse Colorectal Carcinoma) | 100 µM | ~35% decrease in cell proliferation | [4] |
Signaling Pathway Diagram
Caption: COX-2 signaling pathway and the inhibitory action of NS-398.
Experimental Protocols
COX-2 Inhibition Assay (PGE2 Measurement)
This protocol is designed to measure the inhibitory effect of NS-398 on COX-2 activity by quantifying the reduction in prostaglandin E2 (PGE2) production in cell culture supernatants.
Experimental Workflow:
Caption: Workflow for determining COX-2 inhibition by measuring PGE2 levels.
Materials:
-
Complete cell culture medium
-
NS-398 (stock solution in DMSO)
-
Arachidonic acid (AA)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
Multi-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of NS-398 (e.g., 1-100 µmol/L) or vehicle control (DMSO).[5]
-
Incubate the cells for 24 hours.
-
Following the incubation, stimulate the cells with arachidonic acid (e.g., 30 µmol/L) for 15 minutes to induce PGE2 production.[5]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition for each NS-398 concentration relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (WST-1 or MTT Assay)
This protocol measures the effect of NS-398 on cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for assessing cell viability after NS-398 treatment.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7)[11]
-
Complete cell culture medium
-
NS-398 (stock solution in DMSO)
-
WST-1 or MTT assay kit
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well.[11]
-
Allow the cells to attach for 12-24 hours.
-
Treat the cells with serum-free media containing various concentrations of NS-398 (e.g., 0, 50, 100, and 200 µmol/L) and a vehicle control (DMSO).[11] The final DMSO concentration should be less than 0.3%.[11]
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[11]
-
At the end of each time point, add the WST-1 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition compared to the vehicle-treated control cells.
Apoptosis Assay (DNA Fragmentation or Caspase Activity)
This protocol is to determine if NS-398 induces apoptosis in cancer cells.
Experimental Workflow:
Caption: Workflow for detecting apoptosis induced by NS-398.
Materials:
-
Cancer cell line of interest (e.g., Colo320, THRC)[9]
-
Complete cell culture medium
-
NS-398 (stock solution in DMSO)
-
Apoptosis detection kit (e.g., DNA fragmentation kit or Caspase-3 activity assay kit)
-
Culture dishes or plates
Procedure (for DNA Fragmentation):
-
Seed cells in culture dishes and allow them to adhere.
-
Treat the cells with an effective concentration of NS-398 (e.g., 100 µM) or vehicle control for a predetermined time (e.g., 48-72 hours).[9]
-
Harvest both floating and adherent cells.
-
Extract genomic DNA using a DNA extraction kit that preserves small DNA fragments.
-
Run the extracted DNA on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.
Procedure (for Caspase-3 Activity):
-
Follow steps 1-3 from the DNA fragmentation protocol using an appropriate plate format (e.g., 96-well plate).
-
At the end of the treatment period, lyse the cells.
-
Perform the caspase-3 activity assay according to the manufacturer's instructions, which typically involves the addition of a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the resulting signal using a microplate reader. An increase in signal in NS-398-treated cells compared to the control indicates caspase-3 activation, a hallmark of apoptosis.[1]
References
- 1. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 selective inhibition with NS-398 suppresses proliferation and invasiveness and delays liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS-398, Ibuprofen and COX-2 RNAi produce significantly different gene expression profiles in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclooxygenase 2-selective inhibitor NS398 inhibits proliferation of oral carcinoma cell lines by mechanisms dependent and independent of reduced prostaglandin E2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis induced by NS-398, a selective cyclooxygenase-2 inhibitor, in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: Investigating Opioid-Induced Constipation in a Murine Model with the Selective COX-2 Inhibitor NS3861
For Research Use Only.
Abstract
Opioid-induced constipation (OIC) is a prevalent and debilitating side effect of opioid therapy, significantly impacting patient quality of life. The pathophysiology of OIC is primarily driven by the activation of µ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and fluid secretion. While existing treatments primarily target opioid receptors or act as laxatives, exploring alternative pathways could yield novel therapeutic strategies. This application note outlines a hypothetical framework and detailed protocols for investigating the potential of NS3861, a selective cyclooxygenase-2 (COX-2) inhibitor, in a murine model of OIC. The rationale is based on the established role of prostaglandins, synthesized by COX enzymes, in regulating gut motility. This document provides researchers with the necessary protocols to induce OIC in mice using loperamide (B1203769) and to subsequently evaluate the effects of this compound on key constipation-related parameters.
Introduction
Opioids are potent analgesics, but their therapeutic use is often limited by adverse effects, with opioid-induced constipation (OIC) being one of the most common and persistent.[1] OIC results from the binding of opioids to µ-opioid receptors in the myenteric and submucosal plexuses of the gastrointestinal tract. This activation leads to a reduction in neuronal excitability and neurotransmission, which in turn inhibits propulsive peristalsis and decreases intestinal fluid secretion, resulting in hard, dry stools and infrequent bowel movements.[2][3][4]
Current management of OIC includes laxatives and peripherally acting µ-opioid receptor antagonists (PAMORAs).[5][6][7] However, these approaches are not always effective and can have their own side effects. Therefore, there is a compelling need to explore novel therapeutic targets for OIC.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are potent modulators of gastrointestinal function. While non-selective NSAIDs that inhibit both COX-1 and COX-2 are known to have gastrointestinal side effects, the specific role of COX-2 in OIC is not well-defined. Notably, loperamide, a µ-opioid receptor agonist used to induce constipation in preclinical models, has been shown to inhibit the release of acetylcholine (B1216132) and prostaglandins.[8] Furthermore, a prostaglandin (B15479496) E1 derivative, lubiprostone, is an approved treatment for OIC, highlighting the therapeutic potential of modulating prostaglandin pathways.[9]
This compound is a selective inhibitor of the COX-2 enzyme. While direct studies of this compound in OIC are lacking, research on other COX-2 inhibitors has suggested a potential role in modulating gut motility. For instance, the COX-2 inhibitor NS-398 has been shown to improve colonic motility in a rat model of bowel obstruction. This suggests that selective COX-2 inhibition could be a viable strategy to alleviate conditions characterized by reduced gut motility, such as OIC.
This application note provides a comprehensive, albeit hypothetical, protocol for utilizing this compound in a loperamide-induced constipation model in mice to explore its potential as a novel intervention for OIC.
Signaling Pathways
To visualize the underlying mechanisms, the following diagrams illustrate the pathophysiology of OIC and the proposed mechanism of action for this compound.
Experimental Protocols
This section details the methodologies for inducing OIC in mice and assessing the effects of this compound.
Materials
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Loperamide hydrochloride: (Sigma-Aldrich or equivalent)
-
This compound: (Cayman Chemical or equivalent)
-
Vehicle for Loperamide: 0.9% Saline
-
Vehicle for this compound: 10% DMSO in 0.9% Saline
-
Carmine Red Marker: 5% Carmine Red in 0.5% methylcellulose
-
Metabolic cages
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
Experimental Workflow
Protocol 1: Induction of Opioid-Induced Constipation
-
Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Randomly divide mice into experimental groups (e.g., Vehicle control, Loperamide + Vehicle, Loperamide + this compound).
-
To induce constipation, administer loperamide hydrochloride (5 mg/kg, s.c.) dissolved in 0.9% saline. The vehicle control group receives an equivalent volume of saline.
Protocol 2: Administration of this compound
-
Prepare a stock solution of this compound in DMSO and dilute it to the final concentration in 0.9% saline (final DMSO concentration should not exceed 10%).
-
Thirty minutes after loperamide administration, administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or its vehicle to the respective groups by oral gavage.
Protocol 3: Assessment of Gastrointestinal Transit
-
Thirty minutes after the administration of this compound or vehicle, administer 0.2 mL of the Carmine Red marker solution to each mouse by oral gavage.
-
After 30 minutes, humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the rectum.
-
Measure the total length of the small intestine (from the pylorus to the cecum).
-
Measure the distance traveled by the Carmine Red marker from the pylorus.
-
Calculate the gastrointestinal transit ratio (%) as: (Distance traveled by marker / Total length of the small intestine) x 100.
Protocol 4: Fecal Parameters Measurement
-
Immediately after loperamide administration, place individual mice in metabolic cages without food but with free access to water.
-
Collect all fecal pellets excreted over a 4-hour period.
-
Count the number of fecal pellets for each mouse.
-
Weigh the collected pellets to determine the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours and weigh them again to determine the dry weight.
-
Calculate the fecal water content (%) as: [(Wet weight - Dry weight) / Wet weight] x 100.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experiments. The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Gastrointestinal Transit in Loperamide-Treated Mice
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit Ratio (%) |
| Vehicle Control | - | 85.2 ± 5.4 |
| Loperamide + Vehicle | 5 | 35.8 ± 4.1* |
| Loperamide + this compound | 1 | 45.3 ± 3.9 |
| Loperamide + this compound | 5 | 60.1 ± 4.5# |
| Loperamide + this compound | 10 | 72.5 ± 5.0# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Loperamide + Vehicle. |
Table 2: Effect of this compound on Fecal Parameters in Loperamide-Treated Mice
| Treatment Group | Dose (mg/kg) | Fecal Pellet Number (4h) | Fecal Wet Weight (mg/4h) | Fecal Water Content (%) |
| Vehicle Control | - | 15.3 ± 1.8 | 60.5 ± 5.2 | 65.4 ± 3.1 |
| Loperamide + Vehicle | 5 | 4.1 ± 0.9 | 25.3 ± 3.7 | 40.2 ± 2.8* |
| Loperamide + this compound | 1 | 6.5 ± 1.1 | 35.8 ± 4.1 | 48.7 ± 3.0 |
| Loperamide + this compound | 5 | 9.8 ± 1.3# | 48.2 ± 4.5# | 55.9 ± 2.5# |
| Loperamide + this compound | 10 | 12.4 ± 1.5# | 55.1 ± 4.9# | 60.8 ± 2.9# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Loperamide + Vehicle. |
Conclusion
This application note provides a theoretical framework and detailed experimental protocols for investigating the potential of the selective COX-2 inhibitor, this compound, as a therapeutic agent for opioid-induced constipation in a murine model. By following these protocols, researchers can systematically evaluate the effects of this compound on key OIC parameters and contribute to the exploration of novel, non-opioid receptor-based treatments for this common and distressing condition. The provided diagrams and tables serve as a guide for visualizing the proposed mechanisms and organizing the experimental data. It is important to reiterate that the application of this compound for OIC is a novel research avenue and the protocols described herein are intended to serve as a starting point for further investigation.
References
- 1. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cyclooxygenase-2 inhibitors on gastric emptying and small intestinal transit in humans [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Selective inhibitors of cyclooxygenase-2: are they really effective, selective, and GI-safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting mu opioid receptors to modulate... | F1000Research [f1000research.com]
- 7. Insights on gastrointestinal motility through the use of optogenetic sensors and actuators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prophylactic and therapeutic benefits of COX-2 inhibitor on motility dysfunction in bowel obstruction: roles of PGE2 and EP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS3861 in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling in the central nervous system (CNS). Its unique selectivity profile, particularly its preference for α3-containing receptor subtypes, makes it a valuable pharmacological tool for dissecting the physiological and pathological roles of these specific nAChR assemblies. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and potential applications in CNS research, particularly in the areas of pain modulation, cognitive function, and neurodegenerative disorders.
Mechanism of Action
This compound is a selective agonist of nicotinic acetylcholine receptors (nAChRs).[1] It binds with high affinity to several heteromeric nAChR subtypes but displays a distinct activation pattern.[1] A key feature of this compound is its selective activation of α3-containing nAChRs, with a clear preference for the α3β2 subtype over the α3β4 subtype.[1] Notably, this compound shows a complete lack of activation at nAChRs containing the α4 subunit.[1] This subtype selectivity is determined by specific amino acid residues within the ligand-binding domain of the receptor subunits.[1] As an agonist, this compound binds to the nAChR and induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuronal membrane.[2]
Figure 1: this compound Subtype Selectivity and Efficacy at nAChRs.
Quantitative Data
The pharmacological profile of this compound has been characterized primarily through in vitro binding and functional assays. The following tables summarize key quantitative data for this compound at various human nAChR subtypes.
Table 1: Binding Affinity of this compound at Human nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62[3] |
| α4β4 | 7.8[3] |
| α3β2 | 25[3] |
| α4β2 | 55[3] |
Data derived from competitive binding assays.
Table 2: Functional Potency and Efficacy of this compound at Human nAChR Subtypes
| Receptor Subtype | Potency (EC₅₀, µM) | Max Efficacy (Eₘₐₓ, % of ACh) | Agonist Type |
| α3β2 | ~10 | ~100% | Full Agonist |
| α3β4 | ~1 | Partial | Partial Agonist |
| α4β2 | >100 | No Effect | - |
| α4β4 | >100 | No Effect | - |
Data obtained from patch-clamp electrophysiology on Xenopus oocytes or mammalian cell lines expressing the specified receptor subunits. Efficacy is relative to the maximum response induced by the endogenous agonist, acetylcholine (ACh).
Applications in CNS Research
While direct in vivo studies using this compound in CNS disease models are not yet widely published, its distinct pharmacological profile makes it a highly valuable tool for investigating the roles of α3-containing nAChRs in the brain.[1] These receptors are implicated in a variety of CNS functions and pathologies.
Potential Research Applications:
-
Pain Pathway Elucidation: Spinal α3β2* nAChRs are known to tonically inhibit the transmission of mechanical pain signals.[4] this compound can be used in ex vivo spinal cord preparations or in primary sensory neuron cultures to selectively activate this receptor population and study its downstream signaling and influence on nociceptive pathways.
-
Modulation of Dopamine (B1211576) Release: Neuronal nAChRs are critical modulators of dopamine release in brain regions associated with reward, motivation, and motor control, such as the ventral tegmental area and substantia nigra.[2] Dysregulation of this system is central to addiction and Parkinson's disease.[5] this compound can be used in brain slice electrophysiology or microdialysis studies to investigate the specific contribution of α3β2 and α3β4 receptors to dopamine dynamics.
-
Cognitive Function and Neurodegenerative Disease: Nicotinic receptors are well-established targets for enhancing cognitive functions like attention and memory, which are impaired in conditions such as Alzheimer's disease and schizophrenia.[6][7] The selective activation of α3-containing receptors by this compound allows for the investigation of their specific role in cognitive processes, potentially using in vitro models of synaptic plasticity (e.g., long-term potentiation in hippocampal slices) or in behavioral paradigms in animal models.[8][9]
-
Autonomic Nervous System Regulation: The α3β4 subtype is a primary component of nAChRs in autonomic ganglia, which control peripheral organ function.[10] While this is outside the CNS, central autonomic circuits that regulate these ganglia could be explored using this compound.
Experimental Protocols
Protocol: In Vitro Characterization of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of this compound on nAChRs expressed in Xenopus laevis oocytes.
Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., human α3 and β2)
-
Collagenase Type IA
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp (TEVC) amplifier and setup
-
Microinjection apparatus
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Oocyte Preparation:
-
Surgically harvest oocyte clusters from an anesthetized female Xenopus laevis.
-
Treat with collagenase (1-2 mg/mL in ND96) for 1-2 hours with gentle agitation to defolliculate.
-
Wash thoroughly with ND96 and select healthy Stage V-VI oocytes.
-
-
cRNA Injection:
-
Mix cRNAs for the desired subunits (e.g., α3 and β2) in a 1:1 ratio.
-
Inject approximately 50 nL of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes in ND96 supplemented with antibiotics at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse continuously with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
Prepare serial dilutions of this compound in ND96 from the stock solution.
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system, for a fixed duration (e.g., 10-30 seconds) for each concentration, with washout periods in between.
-
-
Data Analysis:
-
Record the peak inward current elicited by each concentration of this compound.
-
Normalize the peak currents to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy).
-
Protocol: Patch-Clamp Electrophysiology in Mammalian Cells
This protocol is for characterizing this compound on nAChRs expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors for nAChR subunits
-
Transfection reagent
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2
Procedure:
-
Cell Culture and Transfection:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Transfect cells with expression vectors for the desired nAChR subunits using a suitable transfection reagent. Co-transfect with a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope of the patch-clamp rig.
-
Continuously perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass and fill with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Under visual guidance, approach a fluorescently-labeled cell with the patch pipette and apply gentle positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.
-
Establish the whole-cell configuration by applying a brief pulse of stronger suction to rupture the membrane patch.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Analysis:
-
Rapidly apply different concentrations of this compound using a fast perfusion system directed at the recorded cell.
-
Record the resulting inward currents.
-
Analyze the concentration-response data as described in the TEVC protocol (Section 4.1, Step 4) to determine EC₅₀ and Eₘₐₓ.
-
Conclusion
This compound is a specialized pharmacological tool with a unique selectivity profile for α3-containing nicotinic acetylcholine receptors. Its ability to potently activate the α3β2 subtype while having no effect on α4-containing receptors provides researchers with a precise means to investigate the specific functions of these receptor populations within the complex landscape of the central nervous system. The protocols provided herein offer a robust framework for the functional characterization of this compound, and the outlined applications highlight its potential to advance our understanding of CNS disorders where nAChR signaling is implicated.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. ns-3861 — TargetMol Chemicals [targetmol.com]
- 4. Spinal α3β2* nicotinic acetylcholine receptors tonically inhibit the transmission of nociceptive mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nicotinic acetylcholine involvement in cognitive function in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A TNF receptor 2 agonist ameliorates neuropathology and improves cognition in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NS3861 as a Pharmacological Tool to Investigate nAChR Subtype Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS3861 is a potent and selective agonist for certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile makes it an invaluable tool for dissecting the physiological and pathological roles of specific nAChR subtypes. This compound displays a pronounced selectivity for α3-containing nAChRs over α4-containing subtypes. Notably, it acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, with minimal to no activity at α4β2 and α4β4 receptors.[1] This distinct profile allows for the targeted investigation of α3-containing receptor functions in various experimental systems.
These application notes provide a summary of this compound's pharmacological properties, detailed protocols for its use in common experimental paradigms, and visualizations of relevant signaling pathways.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at various human nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Ki (nM) | Reference |
| α3β4 | 0.62 | [1][2] |
| α4β4 | 7.8 | [1] |
| α3β2 | 25 | [1][2] |
| α4β2 | 55 | [1][2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at Human nAChR Subtypes
| nAChR Subtype | EC50 (µM) | Efficacy (Emax) | Agonist Type | Reference |
| α3β2 | 1.6 - 1.7 | Full | Full Agonist | [1] |
| α3β4 | 0.15 - 1.0 | Partial | Partial Agonist | [1] |
| α4β2 | Minimal Activity | - | - | [1] |
| α4β4 | Minimal Activity | - | - | [1] |
Mandatory Visualization
Signaling Pathways
Activation of nAChRs, which are ligand-gated ion channels, primarily leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization. The subsequent increase in intracellular Ca2+ can trigger a variety of downstream signaling cascades.
nAChR signaling cascade initiated by this compound binding.
Experimental Workflows
The following diagrams illustrate the general workflows for characterizing the effects of this compound using patch-clamp electrophysiology and automated fluorometry.
Workflow for patch-clamp analysis of this compound activity.
Workflow for FLIPR-based calcium influx assay.
Experimental Protocols
Protocol 1: Characterization of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the characterization of this compound's agonist activity on a specific nAChR subtype expressed in a heterologous system like HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest (e.g., α3β2 or α3β4).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (intracellular) solution (in mM): 120 KCl, 4 MgCl2, 10 BAPTA, 10 HEPES, 0.1 CaCl2, 4 Na2-ATP. Adjust pH to 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO).
-
Acetylcholine (ACh) stock solution (100 mM in water).
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the desired nAChR subtype under standard conditions (37°C, 5% CO2).
-
For transient transfections, introduce the plasmids encoding the nAChR subunits using a suitable transfection reagent 24-48 hours before the experiment.
-
Plate cells on glass coverslips in 35 mm dishes 12-24 hours prior to recording.
-
-
Recording Setup:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Prepare serial dilutions of this compound and ACh in the external solution on the day of the experiment.
-
Establish a stable baseline current.
-
Apply a saturating concentration of ACh (e.g., 1 mM) to determine the maximal current response for each cell.
-
After washout and recovery of the baseline, apply increasing concentrations of this compound for 2-5 seconds, with sufficient washout periods in between applications to allow for full recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of this compound.
-
Normalize the responses to the maximal current elicited by the saturating concentration of ACh.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill slope.
-
Protocol 2: High-Throughput Screening of this compound Activity using a FLIPR Calcium Influx Assay
This protocol is suitable for determining the potency of this compound in a higher throughput format by measuring intracellular calcium changes.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest.
-
Cell culture medium (as in Protocol 1).
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution (10 mM in DMSO).
-
Control agonist (e.g., Epibatidine) stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Seed the nAChR-expressing HEK293 cells into 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture into the Assay Buffer to a final concentration of 2 µM Fluo-4 AM.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate compound plate. Include wells with Assay Buffer only (negative control) and a known agonist (positive control).
-
-
FLIPR Assay:
-
Wash the cell plate with Assay Buffer to remove excess dye.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compounds from the compound plate to the cell plate and continue to record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the response.
-
Normalize the data to the response of a saturating concentration of a control agonist.
-
Plot the normalized response versus the log of the this compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50.
-
Protocol 3: Radioligand Binding Assay to Determine this compound Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [3H]Epibatidine for α3β4).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, and 2.5 mM CaCl2.
-
This compound stock solution (10 mM in DMSO).
-
Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or epibatidine).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Concluding Remarks
This compound is a powerful pharmacological tool for the selective investigation of α3-containing nAChR subtypes. Its distinct agonist profile at α3β2 and α3β4 receptors, coupled with its lack of activity at α4-containing receptors, provides researchers with a unique means to elucidate the specific roles of these receptor subtypes in neuronal signaling and disease. The protocols provided herein offer a framework for the effective utilization of this compound in common in vitro assays. Appropriate optimization and validation of these protocols are recommended for specific experimental systems.
References
Application Notes and Protocols for Studying the Effects of NS3861 on Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a novel, selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Understanding its specific effects on neurotransmission is crucial for elucidating the role of nAChR subtypes in various physiological and pathological processes and for the development of novel therapeutics. This compound exhibits a distinct pharmacological profile, selectively activating α3-containing nAChRs with a preference for the α3β2 subtype over the α3β4 subtype, and demonstrating no activity at α4-containing receptors.[1][2] This contrasts with other nAChR agonists like cytisine, which shows a preference for β4-containing receptors.[2]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on neurotransmission, from in vitro characterization to in vivo behavioral assessment. The protocols detailed below offer step-by-step methodologies for key experiments, and the accompanying data summaries and visualizations aim to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound at various human nAChR subtypes. This data is essential for designing experiments with appropriate concentrations of the compound.
Table 1: Binding Affinity (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α3β2 | 25 |
| α4β4 | 7.8 |
| α4β2 | 55 |
Data from MedchemExpress, based on studies in HEK293 cells.[1]
Table 2: Functional Potency (EC50) and Efficacy of this compound at Human nAChR Subtypes
| nAChR Subtype | EC50 (µM) | Maximal Efficacy |
| α3β2 | 1.7 | Full agonist |
| α3β4 | 0.15 | Partial agonist |
| α4-containing | - | No activation |
Data from MedchemExpress and a study by Abd-Al-Aziz et al. (2013), based on patch-clamp electrophysiology in HEK293 cells.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Presynaptic α3β2 nAChR activation by this compound leading to dopamine (B1211576) release.
Caption: Experimental workflow for in vitro characterization of this compound using patch-clamp.
Caption: Workflow for in vivo microdialysis to measure this compound-induced dopamine release.
Experimental Protocols
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potency and efficacy of this compound on specific nAChR subtypes expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells
-
Expression vectors for human nAChR subunits (e.g., α3 and β2, or α3 and β4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
External (bath) solution: 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 25 mM glucose, 10 mM HEPES, 1 µM atropine; pH 7.4 with NaOH.
-
Internal (pipette) solution: 120 mM KF, 10 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 20 mM BAPTA, 10 mM HEPES; pH 7.4 with KOH.
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
This compound stock solution
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard conditions.
-
24-48 hours before recording, transfect cells with the desired nAChR subunit expression vectors using a suitable transfection reagent. Include a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-8 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and ensure there are no air bubbles.
-
-
Recording Setup:
-
Place the coverslip with transfected cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Mount the filled pipette on the micromanipulator.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a transfected cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply this compound at various concentrations using a fast perfusion system.
-
Record the inward current elicited by this compound.
-
To determine the concentration-response curve, apply increasing concentrations of this compound, with washout periods in between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each this compound concentration.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.
-
Neurochemical Analysis: In Vivo Microdialysis for Dopamine Release
This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals following systemic administration of this compound.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
This compound Administration and Sample Collection:
-
Administer this compound systemically (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Separate dopamine using a reverse-phase C18 column.
-
Quantify dopamine by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the time course of dopamine release in response to this compound.
-
Behavioral Assessment: Novel Object Recognition Test
This test assesses the effects of this compound on recognition memory in rodents.
Materials:
-
Rodents (mice or rats)
-
Open field arena
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video tracking software
-
This compound solution for injection
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle to the animals at a predetermined time before the training session.
-
Place two identical "familiar" objects in the arena.
-
Allow each animal to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a "novel" object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated and vehicle-treated groups.
-
Behavioral Assessment: Elevated Plus Maze Test
This test is used to evaluate the anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
Rodents (mice or rats)
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
This compound solution for injection
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals at a predetermined time before testing.
-
-
Testing:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the animal's behavior using video tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
References
Application Notes and Protocols for In Vivo Administration of NS3861
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dissolution and in vivo administration of NS3861, a selective agonist for α3β2 and α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs). The following protocols are based on the known physicochemical properties of this compound and established best practices for in vivo studies with nicotinic agonists in animal models.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of α3β2 and α3β4 nAChRs. It acts as a full agonist at α3β2-containing receptors and a partial agonist at α3β4-containing receptors.[1] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo experiments.
Data Presentation
This compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.01 | 50 |
| DMSO | 40.03 | 100 |
Data sourced from publicly available information.
Key Pharmacological Properties of this compound
| Receptor Subtype | Activity | Affinity (Ki, nM) |
| α3β2 | Full Agonist | 25 |
| α3β4 | Partial Agonist | 0.62 |
| α4β2 | Minimal Activity | 55 |
| α4β4 | Minimal Activity | 7.8 |
Data sourced from publicly available information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and working solutions of this compound for in vivo administration. The recommended vehicle for in vivo use is sterile isotonic saline (0.9% sodium chloride) due to the water solubility of this compound.
Materials:
-
This compound fumarate (B1241708) powder
-
Sterile 0.9% sodium chloride (saline) solution for injection[1][2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in Saline):
-
Aseptically weigh the required amount of this compound fumarate powder. The molecular weight of this compound fumarate is 400.29 g/mol .
-
In a sterile microcentrifuge tube, dissolve the powder in sterile 0.9% saline to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution (if frozen) and bring it to room temperature.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. For example, to prepare a 1 mg/kg dose for a 25g mouse with an injection volume of 100 µL, a working solution of 0.25 mg/mL would be required.
-
Vortex the working solution gently to ensure homogeneity.
-
Protocol 2: In Vivo Administration of this compound to Mice
This protocol provides a general guideline for the subcutaneous administration of this compound to mice. The optimal dose and administration route should be determined empirically by the researcher for their specific experimental model and objectives.
Animal Models:
-
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of strain may depend on the specific research question.
Administration Route:
-
Subcutaneous (s.c.) injection: This route is recommended for a sustained release of the compound.[3]
-
Intraperitoneal (i.p.) injection: This is another common route for systemic administration in mice.
Dosage:
-
The effective in vivo dose of this compound has not been extensively reported in publicly available literature. A dose-response study is highly recommended to determine the optimal dose for the desired effect.
-
Based on studies with other nicotinic agonists in mice, a starting dose range of 0.1 to 10 mg/kg could be explored.
Procedure (Subcutaneous Administration):
-
Animal Handling: Acclimatize the mice to the experimental conditions and handle them gently to minimize stress.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a suitable site for subcutaneous injection.
-
Injection:
-
Restrain the mouse appropriately.
-
Pinch the skin to form a tent.
-
Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the body.
-
Inject the calculated volume of the this compound working solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
-
Control Group: Administer the vehicle (sterile 0.9% saline) to a control group of animals using the same volume and route of administration.
-
Observation: Monitor the animals for any adverse effects and for the desired pharmacological response according to the experimental design. One study has noted that this compound fumarate can dose-dependently enhance fecal pellet expulsion in mice.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound action on nAChRs.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for Labeling NS3861 for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a higher affinity for α3β4 and α3β2 subtypes over other nAChR subtypes.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes. To facilitate detailed binding studies, such as receptor localization, quantification, and screening of novel ligands, labeled versions of this compound are essential. This document provides detailed protocols for the hypothetical radiolabeling, fluorescent labeling, and biotinylation of this compound, along with protocols for their use in various binding assays.
This compound Binding Characteristics
This compound exhibits high affinity for several human nAChR subtypes. The binding affinities (Ki) have been determined through radioligand displacement assays, typically using [³H]-epibatidine.[2][3]
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[1][2][3] |
| α4β4 | 7.8[1][2] |
| α3β2 | 25[1][2] |
| α4β2 | 55[1][2] |
This compound acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors, with minimal to no activity at α4-containing receptors.[2][4][5]
Labeling Strategies for this compound
The chemical structure of this compound, 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, presents challenges for labeling without affecting its binding properties. Docking studies suggest that the thiophene (B33073) and azabicyclic core are critical for receptor interaction.[6] A plausible strategy for modification is the replacement of the bromine atom on the thiophene ring with a linker attached to the desired label. This approach assumes that the electronic and steric properties of the bromine are not absolutely critical for high-affinity binding, or that a linker can be designed to mimic these properties while providing an attachment point. Another potential, though more synthetically challenging, site for modification could be the methyl group on the nitrogen of the azabicycle.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium (B154650) ([³H])
This protocol describes a hypothetical method for the synthesis of [³H]-NS3861 via catalytic tritium exchange on a suitable precursor.
Materials:
-
This compound precursor (e.g., a debrominated or unsaturated analog)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Reaction vessel suitable for handling tritium gas
-
HPLC system with a radioactivity detector for purification
-
Scintillation counter
Methodology:
-
Precursor Synthesis: Synthesize a precursor of this compound where the bromine atom is replaced with a functional group suitable for catalytic tritiation, such as an iodine or a double bond.
-
Catalytic Tritiation:
-
In a specialized radiochemistry hood, dissolve the this compound precursor in an anhydrous solvent.
-
Add the Pd/C catalyst to the solution.
-
Connect the reaction vessel to a tritium manifold.
-
Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by analyzing aliquots via HPLC.
-
-
Purification:
-
After the reaction is complete, carefully vent the excess tritium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
-
Collect the fraction corresponding to [³H]-NS3861, monitoring the elution with both UV and radioactivity detectors.
-
-
Quantification and Specific Activity Determination:
-
Determine the concentration of the purified [³H]-NS3861 by UV spectroscopy, using the molar extinction coefficient of unlabeled this compound.
-
Measure the radioactivity of a known amount of the sample using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
Protocol 2: Fluorescent Labeling of this compound
This protocol outlines a hypothetical approach to synthesize a fluorescently labeled this compound derivative.
Materials:
-
This compound analog with a reactive functional group (e.g., an amino or carboxyl group)
-
Amine-reactive fluorescent dye (e.g., NHS ester of fluorescein (B123965) or rhodamine) or a carboxyl-reactive dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system with fluorescence and UV detectors
-
Mass spectrometer
Methodology:
-
Synthesis of a Functionalized this compound Analog: Synthesize an analog of this compound where the bromine is replaced by a linker terminating in a reactive functional group, such as a primary amine or a carboxylic acid.
-
Conjugation Reaction:
-
Dissolve the functionalized this compound analog in anhydrous DMF or DMSO.
-
Add the amine-reactive fluorescent dye (e.g., fluorescein NHS ester) in a slight molar excess.
-
Add a non-nucleophilic base like TEA or DIPEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for several hours to overnight.
-
-
Purification:
-
Purify the fluorescently labeled this compound by reverse-phase HPLC.
-
Monitor the elution using both UV-Vis and fluorescence detectors to identify the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Determine the concentration and labeling efficiency using UV-Vis spectroscopy.
-
Protocol 3: Biotinylation of this compound
This protocol provides a hypothetical method for preparing a biotinylated this compound probe for pull-down assays.
Materials:
-
This compound analog with a reactive functional group (e.g., a primary amine)
-
NHS-biotin or a similar biotinylating reagent
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Methodology:
-
Synthesis of an Amino-Functionalized this compound Analog: Prepare an this compound analog with a linker ending in a primary amine, similar to the fluorescent labeling protocol.
-
Biotinylation Reaction:
-
Dissolve the amino-functionalized this compound in anhydrous DMF or DMSO.
-
Add NHS-biotin in a slight molar excess.
-
Add TEA or DIPEA to the reaction mixture.
-
Stir at room temperature for several hours.
-
-
Purification:
-
Purify the biotinylated this compound using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the product's identity and purity using mass spectrometry and analytical HPLC.
-
Application Protocols
Application 1: Radioligand Binding Assay using [³H]-NS3861
This protocol describes a saturation binding assay to determine the density (Bmax) and affinity (Kd) of nAChRs for [³H]-NS3861 in a cell membrane preparation.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)
-
[³H]-NS3861
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target nAChR subtype using standard homogenization and centrifugation techniques.
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [³H]-NS3861 to the wells.
-
For non-specific binding, add the same concentrations of [³H]-NS3861 along with a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of [³H]-NS3861 and fit the data to a one-site binding model to determine the Bmax and Kd values.
-
Application 2: Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay using a fluorescently labeled this compound to screen for unlabeled compounds that bind to the target nAChR.
Materials:
-
Fluorescently labeled this compound
-
Purified nAChR protein or membrane preparation
-
Test compounds (unlabeled)
-
Assay buffer (similar to the radioligand binding assay buffer)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Assay Optimization: Determine the optimal concentration of fluorescently labeled this compound and receptor that gives a stable and robust fluorescence polarization signal.
-
Assay Procedure:
-
To the wells of a 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the fluorescently labeled this compound at its predetermined optimal concentration.
-
Initiate the binding reaction by adding the receptor preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescently labeled this compound by the test compound.
-
Plot the change in polarization against the concentration of the test compound and fit the data to determine the IC₅₀ value.
-
Application 3: Pull-Down Assay for Receptor Interaction Studies
This protocol describes the use of biotinylated this compound to isolate and identify nAChR and its potential interacting partners from a cell lysate.
Materials:
-
Biotinylated this compound
-
Cell lysate containing the target nAChR
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the nAChR subunits
Methodology:
-
Binding of Biotinylated this compound to Beads:
-
Incubate the streptavidin-coated beads with the biotinylated this compound in a binding buffer to allow for capture of the probe.
-
Wash the beads to remove any unbound biotinylated this compound.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the beads coated with biotinylated this compound.
-
Incubate for several hours at 4°C with gentle rotation to allow the receptor to bind to the immobilized ligand.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For subsequent mass spectrometry analysis, a non-denaturing elution with excess free biotin (B1667282) is preferred. For Western blotting, elution with SDS-PAGE sample buffer is common.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for the nAChR subunits to confirm the pull-down of the target receptor.
-
Alternatively, the eluted proteins can be identified by mass spectrometry to discover novel interacting partners.
-
Visualizations
Caption: Workflow for radiolabeling this compound and its use in a saturation binding assay.
Caption: Simplified signaling pathway initiated by this compound binding to α3β2/α3β4 nAChRs.
References
- 1. Nicotine-induced phosphorylation of extracellular signal-regulated protein kinase and CREB in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-3 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting NS3861 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of NS3861 in aqueous solutions during their experiments.
Troubleshooting Insolubility of this compound
Researchers may face difficulties in dissolving this compound, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in aqueous buffers for in vitro and in vivo experiments. The following guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Assessment: Understanding Your Compound
Before attempting to dissolve this compound, it is crucial to identify the form of the compound you are working with. This compound is available as a free base and as a fumarate (B1241708) salt. The salt form generally exhibits significantly higher aqueous solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound fumarate in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.01 | 50 |
| DMSO | 40.03 | 100 |
Data sourced from publicly available supplier information.
Step-by-Step Troubleshooting Guide
If you are experiencing insolubility with this compound, follow these steps:
-
Verify the Compound Form: Confirm whether you are using this compound free base or this compound fumarate. If you have the free base, consider obtaining the fumarate salt for improved aqueous solubility.
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
For most applications, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent.
-
Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, with a reported solubility of up to 100 mM for the fumarate salt.[1]
-
Protocol for Preparing a 100 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound fumarate (Molecular Weight: 400.29 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
-
Dilute the Stock Solution into Aqueous Buffer:
-
Once you have a clear stock solution in DMSO, you can perform serial dilutions into your desired aqueous experimental buffer.
-
Important Consideration: The final concentration of DMSO in your aqueous solution should be kept to a minimum, typically below 0.5%, to avoid solvent effects on your experimental system.
-
-
Addressing Precipitation in Aqueous Buffer:
-
If you observe precipitation upon dilution into your aqueous buffer, consider the following:
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For weakly basic compounds like this compound, solubility may be higher in slightly acidic conditions. Experiment with adjusting the pH of your buffer. However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: If your experimental design allows, the inclusion of a small percentage of a water-miscible co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol) in your final aqueous solution can improve solubility.
-
Sonication: Brief sonication of the final aqueous solution can help to dissolve any small precipitates that may have formed.
-
Warming: Gently warming the solution may aid in dissolution. However, be cautious about the thermal stability of this compound. It is advisable to perform stability tests if you choose this method.
-
-
Frequently Asked Questions (FAQs)
Q1: I am still seeing precipitation even after following the recommended protocol. What should I do?
A1: If you continue to experience insolubility, consider the following:
-
Purity of the Compound: Ensure the purity of your this compound. Impurities can sometimes affect solubility.
-
Buffer Composition: Certain salts or components in your buffer could be interacting with this compound, leading to precipitation. Try preparing the solution in a simpler buffer system (e.g., phosphate-buffered saline) to see if the issue persists.
-
Lower the Final Concentration: It is possible that your desired final concentration exceeds the solubility limit of this compound in your specific aqueous buffer, even with the use of a DMSO stock. Try working at a lower final concentration.
Q2: What is the difference in solubility between this compound free base and this compound fumarate?
Q3: How should I store my aqueous solutions of this compound?
A3: There is no specific stability data available for aqueous solutions of this compound. However, as a general guideline for bioactive small molecules in solution:
-
Prepare fresh aqueous solutions for each experiment whenever possible.
-
If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours.
-
For longer-term storage, it is best to store the concentrated stock solution in an organic solvent like DMSO at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium. The complex composition of the medium, including salts, amino acids, and proteins, can interfere with the dissolution process and may lead to precipitation. The recommended method is to prepare a concentrated stock in DMSO and then dilute it to the final desired concentration in the cell culture medium immediately before use.
Q5: Are there any alternative solvents I can use to prepare the stock solution?
A5: Besides DMSO, ethanol and methanol (B129727) have been reported as solvents for this compound.[6] However, DMSO is generally preferred for cell-based assays due to its miscibility with water and relatively lower toxicity at low concentrations. If you choose to use ethanol or methanol, ensure that the final concentration in your experimental setup is not toxic to your cells or interferes with your assay.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Preparing Aqueous Solutions of this compound
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway via Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a selective agonist for certain subtypes of nAChRs. It acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors. The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling cascades.
Caption: this compound signaling pathway.
References
- 1. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing NS3861 Concentration for Maximal Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NS3861 concentration in receptor activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It primarily acts as a full agonist on the α3β2 nAChR subtype and a partial agonist on the α3β4 nAChR subtype.[1][2][3] It exhibits minimal activity at α4β2 and α4β4 receptors.[1][3]
Q2: What are the key parameters to consider when preparing this compound stock solutions?
A2: this compound is soluble in water and DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in your assay buffer or cell culture medium. To avoid precipitation, it is crucial to perform serial dilutions and ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to prevent solvent-induced cell toxicity.[4]
Q3: Which cell lines are suitable for studying this compound-mediated receptor activation?
A3: Several cell lines can be used, depending on the experimental goals:
-
SH-SY5Y: This human neuroblastoma cell line endogenously expresses α3 and β4 nAChR subunits, making it a suitable model for studying α3β4 receptor activation.[3][5]
-
PC12: This rat pheochromocytoma cell line also endogenously expresses α3 and β4 subunits, along with other nAChR subunits.[6][7][8]
-
HEK293 (Human Embryonic Kidney 293): These cells do not endogenously express most nAChRs and are therefore ideal for transient or stable transfection with specific nAChR subunits (e.g., α3 and β2, or α3 and β4) to study the activity of this compound on a specific receptor subtype in a controlled environment.[9][10]
Q4: What is the expected EC50 of this compound for its target receptors?
A4: The half-maximal effective concentration (EC50) of this compound is approximately 1.6 µM for the α3β2 receptor and 1 µM for the α3β4 receptor.[1][2][3] However, these values can vary depending on the experimental system and assay conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Receptor Subtype | Value | Reference |
| EC50 | α3β2 | 1.6 µM | [1][2][3] |
| α3β4 | 1 µM | [1][2][3] | |
| Ki | α3β4 | 0.62 nM | [1] |
| α4β4 | 7.8 nM | [1] | |
| α3β2 | 25 nM | [1] | |
| α4β2 | 55 nM | [1] | |
| Solubility | Water | 50 mM | [1] |
| DMSO | 100 mM | [1] |
Signaling Pathways and Experimental Workflow
Activation of α3β2 and α3β4 nicotinic acetylcholine receptors by this compound initiates a cascade of intracellular signaling events, primarily driven by cation influx.
A typical experimental workflow for assessing this compound activity involves several key steps from cell culture to data analysis.
Experimental Protocols
Protocol 1: Calcium Influx Assay Using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing α3β2 or α3β4 nAChRs (e.g., SH-SY5Y, transfected HEK293)
-
Black, clear-bottom 96-well or 384-well plates
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Positive control (e.g., Ionomycin)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Measurement:
-
Prepare a dose-response curve of this compound in HBSS at 2x the final desired concentration.
-
Place the cell plate in the fluorescence plate reader.
-
Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Plot the peak fluorescence response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
Issue 1: High background fluorescence in the calcium influx assay.
-
Question: My baseline fluorescence is very high before adding this compound. What could be the cause and how can I fix it?
-
Answer: High background fluorescence can be caused by several factors:
-
Incomplete de-esterification of Fluo-4 AM: Ensure the incubation at room temperature after the 37°C loading step is sufficient (15-30 minutes).
-
Cell stress or death: Over-confluent or unhealthy cells can have elevated basal calcium levels. Ensure you are using cells in their logarithmic growth phase and at an appropriate density.
-
Autofluorescence of compounds or media: Check for autofluorescence of your this compound stock or any components in your assay buffer. Phenol (B47542) red in culture media can also contribute to background, so consider using a phenol red-free medium for the assay.
-
Dye extrusion: Some cell types actively pump out the dye. The addition of probenecid (B1678239) to the loading buffer can help to inhibit this process.
-
Issue 2: Low signal-to-noise ratio or no response to this compound.
-
Question: I am not observing a significant increase in fluorescence after adding this compound, or the signal is very weak. What should I troubleshoot?
-
Answer: A weak or absent signal can be due to:
-
Low receptor expression: Verify the expression of α3β2 or α3β4 receptors in your cell line using techniques like qPCR or western blotting. For transfected cells, you may need to optimize transfection efficiency or select a clone with higher expression.
-
Receptor desensitization: Prolonged exposure to even low concentrations of an agonist can lead to receptor desensitization.[6][8][9][11][12] Ensure that your experimental setup minimizes pre-exposure of the cells to this compound before measurement.
-
Incorrect this compound concentration range: Ensure your dose-response curve covers a wide enough range to capture both the low and high ends of the expected activity (e.g., 10 nM to 100 µM).
-
Problem with this compound stock: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.
-
Suboptimal assay conditions: Optimize parameters such as incubation time and temperature for dye loading and compound treatment.
-
Issue 3: this compound precipitates in the assay medium.
-
Question: I see a precipitate forming when I dilute my this compound stock into the aqueous assay buffer. How can I prevent this?
-
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules.
-
"Solvent shock": Rapidly diluting a high concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[4] To mitigate this, perform serial dilutions of your stock in the assay buffer rather than a single large dilution.
-
Final DMSO concentration: Keep the final concentration of DMSO in your assay wells as low as possible (ideally below 0.5%).
-
Interaction with media components: Serum proteins can sometimes interact with compounds and affect their solubility. If possible, perform the assay in a serum-free buffer.[13]
-
Issue 4: High variability between replicate wells.
-
Question: My data shows a high degree of variability between replicate wells, making it difficult to generate a reliable dose-response curve. What can I do to improve consistency?
-
Answer: High variability can stem from several sources:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension when plating and be meticulous with your pipetting to ensure each well receives the same number of cells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with buffer to maintain humidity.
-
Pipetting errors: Use calibrated pipettes and ensure proper mixing of all solutions. Automated liquid handlers can improve precision.
-
Uneven dye loading: Ensure that the dye loading solution is evenly distributed and that all wells are incubated for the same amount of time.
-
Cell health: Inconsistent cell health across the plate can lead to variable responses. Visually inspect the cell monolayer before starting the assay.
-
References
- 1. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
- 6. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Desensitization of nicotinic acetylcholine receptors as a strategy for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased nicotinic receptor desensitization in hypoglossal motor neurons following chronic developmental nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 11. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming off-target effects of NS3861 in experiments
Welcome to the technical support center for NS3861. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to offer troubleshooting strategies for potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It preferentially activates nAChRs containing the α3 subunit and displays a higher efficacy at α3β2 receptors compared to α3β4 receptors. Notably, this compound shows minimal or no activity at nAChRs that contain the α4 subunit.[1][2][3][4]
Q2: Are there any known off-target effects of this compound?
Currently, there is no published evidence of significant off-target effects of this compound. Its characterization has primarily focused on its selectivity within the nAChR family. However, the absence of evidence is not evidence of absence. Therefore, it is crucial to perform rigorous control experiments to validate that the observed biological effects of this compound are mediated by its on-target activity.
Q3: I am observing an unexpected phenotype in my experiment after applying this compound. How can I determine if this is an off-target effect?
An unexpected phenotype could arise from several factors, including off-target activity, activation of a lesser-known signaling pathway downstream of the intended receptor, or experimental artifacts. A systematic approach is necessary to distinguish between these possibilities. The gold standard for implicating a specific receptor in the action of a drug is to demonstrate that the effect is blocked by a known antagonist of that receptor. Additionally, using a structurally different agonist for the same receptor should replicate the effect. Genetic knockdown or knockout of the target receptor subunit (e.g., α3 or β2) should also abolish the effect of this compound.
Q4: What are the essential negative control experiments to include when working with this compound?
To ensure the validity of your results, the following negative controls are highly recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound (e.g., DMSO, saline) to account for any effects of the solvent itself.
-
Antagonist Co-administration: Pre-treat your experimental system with a selective antagonist for α3-containing nAChRs before applying this compound. If the effect of this compound is on-target, it should be significantly attenuated or completely blocked by the antagonist.
-
Use of a Structurally Unrelated Agonist: To confirm that the observed effect is due to the activation of the target receptor and not a unique chemical property of this compound, use a structurally different agonist for α3β2/α3β4 nAChRs. A similar biological response would support an on-target effect.
-
Inactive Enantiomer/Analog (if available): If a structurally similar but inactive analog of this compound exists, it can serve as an excellent negative control.
-
Genetic Controls (Knockout/Knockdown): The most definitive control is to use a system (e.g., cell line, animal model) where the target receptor subunit (e.g., α3) has been genetically knocked out or its expression knocked down (e.g., using siRNA or shRNA). In such a system, this compound should not elicit the biological response if the effect is on-target.
Data Presentation
Table 1: On-Target Activity Profile of this compound at Human nAChR Subtypes
| Receptor Subtype | Activity | Kᵢ (nM) | EC₅₀ (µM) | Efficacy |
| α3β2 | Full Agonist | 25 | 1.6 | High |
| α3β4 | Partial Agonist | 0.62 | 1 | Partial |
| α4β2 | Minimal Activity | 55 | - | - |
| α4β4 | Minimal Activity | 7.8 | - | - |
Data compiled from various sources.[4][5] Kᵢ represents the binding affinity, EC₅₀ is the half-maximal effective concentration, and Efficacy describes the maximal response relative to a full agonist.
Experimental Protocols
Protocol 1: Validating On-Target Effects using Antagonist Blockade
Objective: To determine if the biological effect of this compound is mediated through the activation of α3-containing nAChRs.
Materials:
-
Experimental system (e.g., cell culture, tissue slice)
-
This compound
-
A selective antagonist for α3-containing nAChRs (e.g., Mecamylamine, a non-selective but potent nAChR antagonist, or a more selective antagonist if available)
-
Vehicle (e.g., DMSO)
-
Assay-specific reagents for measuring the biological response
Procedure:
-
Preparation: Prepare stock solutions of this compound and the antagonist in the appropriate vehicle.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle only
-
This compound at the desired concentration
-
Antagonist only at a concentration known to block the target receptor
-
Antagonist (pre-incubation) followed by this compound
-
-
Pre-incubation: Add the antagonist or its vehicle to the respective wells/chambers and incubate for a sufficient time to allow for receptor binding (typically 15-30 minutes, but may need optimization).
-
Treatment: Add this compound or its vehicle to the appropriate groups.
-
Incubation: Incubate for the time required to elicit the biological response of interest.
-
Measurement: Measure the biological endpoint using your specific assay.
-
Analysis: Compare the response in the "Antagonist + this compound" group to the "this compound only" group. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.
Protocol 2: siRNA-mediated Knockdown of nAChR α3 Subunit
Objective: To confirm the role of the nAChR α3 subunit in mediating the effects of this compound.
Materials:
-
Cell line expressing the nAChR α3 subunit
-
siRNA targeting the nAChR α3 subunit (and a non-targeting scramble siRNA control)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Reagents for validating knockdown (e.g., qPCR primers, antibody for Western blot)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfection: Transfect one group of cells with the α3-targeting siRNA and another group with the scramble siRNA control using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells from each group to confirm the reduction of α3 subunit mRNA (by qPCR) or protein (by Western blot).
-
This compound Treatment: Treat the remaining α3-knockdown and scramble-control cells with this compound or vehicle.
-
Measurement: Measure the biological response of interest.
-
Analysis: If the biological effect of this compound is significantly reduced or absent in the α3-knockdown cells compared to the scramble-control cells, it confirms that the effect is mediated by α3-containing nAChRs.
Visualizations
Caption: Signaling pathway of this compound at α3-containing nAChRs.
Caption: Experimental workflow for validating on-target effects.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. This compound fumarate | TargetMol [targetmol.com]
- 5. ns-3861 — TargetMol Chemicals [targetmol.com]
Technical Support Center: Improving the Stability of NS3861 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with NS3861 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound, Dimethyl Sulfoxide (DMSO) and water are common solvents. A supplier datasheet indicates a maximum solubility of 100 mM in DMSO and 50 mM in water.[1] For most biological experiments, preparing a high-concentration stock solution in anhydrous, high-purity DMSO is recommended.[2] The hygroscopic nature of DMSO means it can absorb moisture, which may reduce the solubility of the compound over time; therefore, using fresh, high-quality DMSO is critical.[2][3]
Q2: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble.[4] This is caused by the rapid solvent exchange and the final concentration exceeding the compound's aqueous solubility limit.[4]
To prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of the DMSO stock in your cell culture media or buffer.[4]
-
Gradual Addition: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[4]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.1%, although some cell lines can tolerate up to 0.5%.[3][4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Lower the Working Concentration: The final concentration of this compound in your medium may be too high. Try using a lower final concentration.[3]
Q3: How should I store my this compound stock solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound stock solution.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2][5][6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] This practice minimizes the exposure of the stock to ambient temperature and moisture, which can degrade the compound.[3]
-
Containers: Use sterile, tightly sealed vials (amber glass or high-quality plastic) to protect the solution from light and air.[8]
-
As a Solid: The solid form of this compound should be stored desiccated at room temperature.[1]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[6] Each cycle can introduce moisture into the DMSO stock, potentially leading to compound degradation and a decrease in the effective concentration.[3] Aliquoting the stock solution into smaller, single-use volumes upon initial preparation is the best practice.[6][7]
Q5: I'm having trouble dissolving the this compound powder. What can I do?
A5: If this compound powder is not dissolving completely, consider the following steps:
-
Vortex: Mix the solution vigorously using a vortex mixer.[2]
-
Gentle Heating: Gently warm the solution in a 37°C water bath for 5-10 minutes.[2]
-
Sonication: Use a bath sonicator for brief periods to aid dissolution.[2][4]
-
Check Purity and Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as absorbed water can significantly hinder solubility.[2]
-
Prepare a More Dilute Stock: If the intended concentration exceeds the solubility limit, try preparing a more dilute stock solution.[2]
Q6: I suspect my this compound is degrading in the experimental medium. How can I check for this?
A6: Compound instability in aqueous media can lead to inconsistent results. To assess stability:
-
Perform a Time-Course Experiment: Add this compound to your cell culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO₂). Collect samples at different time points (e.g., 0, 2, 6, 24 hours) and analyze the concentration of the parent compound using an analytical method like HPLC-MS.[7] A decrease in the peak area over time indicates degradation.[7]
-
Assess Inherent Stability: Check the stability in a simpler buffer, like PBS, to determine if components in the complex cell culture medium are contributing to degradation.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
|---|---|---|---|
| Water | 20.01 | 50 | [1] |
| DMSO | 40.03 | 100 |[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Powder | N/A | Room Temperature | Up to 3 years | Must be kept in a desiccator.[1][6] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5][6] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.
Materials:
-
This compound powder (use batch-specific molecular weight found on the Certificate of Analysis)[9]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]
-
Sterile, amber microcentrifuge tubes or glass vials[8]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[10]
-
Weigh: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (using MW = 400.29 g/mol ), weigh 4.00 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the 4.00 mg of powder, add 1 mL of DMSO.
-
Mix: Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved. If necessary, use a bath sonicator or warm the solution briefly at 37°C to ensure complete dissolution.[2]
-
Inspect: Visually inspect the solution against a light source to confirm it is clear and free of any particulate matter.[2]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed amber vials. Store immediately at -20°C or -80°C.[5][6]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Experimental Medium
This protocol helps determine the highest concentration of this compound that can be used in your aqueous experimental medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock. For example, add 2 µL of the 10 mM stock to the first well, then 1 µL of stock and 1 µL of DMSO to the next, and so on. Include a DMSO-only control.
-
Add Medium: To each well containing the DMSO dilutions, add a fixed volume of your pre-warmed (37°C) cell culture medium (e.g., 198 µL) to achieve the desired final concentrations. This will also create a consistent final DMSO concentration (e.g., 1%) across all wells.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, and 6 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[4]
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your specific experimental conditions.[4]
Mandatory Visualization
Caption: Workflow for preparing stable this compound working solutions.
Caption: Troubleshooting flowchart for this compound stock instability.
References
- 1. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. fastercapital.com [fastercapital.com]
- 9. Preparing Stock Solutions | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining NS3861 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NS3861 in in vivo studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It exhibits selectivity for subtypes containing the α3 subunit, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs. Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, and modulating neuronal excitability.
Q2: What are the known in vivo applications of this compound?
A2: this compound has been investigated in preclinical models for its potential therapeutic effects. Notably, it has been shown to be effective in a mouse model of long-term morphine-induced constipation, where a dose of 0.1 mg/kg increased the number of fecal pellets expelled.[1]
Q3: What are the solubility characteristics of this compound?
A3: this compound is a solid compound with good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] However, it has poor aqueous solubility, which presents a challenge for in vivo delivery.
Q4: What is a recommended starting dosage for in vivo studies with this compound in mice?
A4: Based on published literature, a dose of 0.1 mg/kg has been used effectively in mice to elicit a physiological response.[1] However, as with any new experimental setup, it is advisable to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
Q5: Are there any known pharmacokinetic or toxicity data for this compound?
A5: Currently, there is limited publicly available information on the detailed pharmacokinetic profile (e.g., Cmax, Tmax, half-life, bioavailability) and comprehensive toxicology data (e.g., LD50) for this compound. As a novel research compound, it is crucial to conduct preliminary tolerability and toxicity studies in your animal model.
Troubleshooting Guide for In Vivo Delivery of this compound
This guide addresses common issues encountered when administering this compound in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the final formulation. | - Poor aqueous solubility of this compound.- Vehicle composition is not optimal.- The concentration of this compound is too high for the chosen vehicle. | - Optimize the vehicle composition: For intraperitoneal (IP) injections, a common strategy is to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO. This stock solution can then be further diluted with a pharmaceutically acceptable vehicle such as saline, polyethylene (B3416737) glycol (e.g., PEG300), or a surfactant-containing solution. A typical formulation might involve a final concentration of 1-5% DMSO in the total injection volume.- Reduce the final concentration: If precipitation persists, try lowering the final concentration of this compound in the formulation.- Use of solubilizing agents: Consider incorporating solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80) into your vehicle to enhance the solubility of this compound. |
| Inconsistent or lack of expected biological effect. | - Inadequate bioavailability due to poor absorption or rapid metabolism.- The chosen administration route is not optimal.- The dose is too low. | - Consider alternative administration routes: While IP injection is common, other routes like oral gavage, subcutaneous, or intravenous (IV) injection might provide different pharmacokinetic profiles. The optimal route will depend on the experimental question and the target tissue.- Formulation optimization for bioavailability: For oral administration, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption.- Conduct a dose-response study: This will help determine if a higher dose is required to achieve the desired effect in your model. |
| Observed toxicity or adverse events in animals. | - The dose is too high.- Off-target effects of this compound.- Vehicle-related toxicity. | - Perform a dose-escalation study: Start with a low dose and gradually increase it to identify the maximum tolerated dose (MTD).- Monitor for signs of toxicity: Closely observe the animals for any adverse effects such as changes in weight, behavior, or activity levels.- Vehicle control group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. Ensure the concentration of any organic solvents (e.g., DMSO) is kept to a minimum and is well-tolerated. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline for the preparation of this compound for IP injection, based on common laboratory practices for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.1 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare a stock solution:
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injection solution should be kept low (ideally ≤5%) to minimize potential toxicity. For example, to achieve a final dose of 0.1 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need a final concentration of 0.025 mg/mL. To achieve this from a 1 mg/mL DMSO stock, you would perform a 1:40 dilution in saline. This would result in a final DMSO concentration of 2.5%.
-
-
Administration:
-
Administer the final solution to the mice via intraperitoneal injection.
-
Ensure the solution is at room temperature before injection.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
addressing variability in experimental results with NS3861
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with NS3861, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuronal nicotinic receptor agonist. It selectively activates nAChRs that contain the α3 subunit and shows a higher efficacy for the α3β2 receptor subtype compared to the α3β4 subtype.[1][2] It is important to note that this compound does not activate nAChRs containing the α4 subunit.[3] Its mode of action is mimicking the natural ligand, acetylcholine, to open the ion channel of the receptor, leading to cation influx and cellular depolarization.[4]
Q2: What are the most common sources of variability in cell-based assays using this compound?
A2: Variability in cell-based assays can originate from several factors. These include inconsistencies in cell plating and density, using cells with high passage numbers, and variations in reagent quality and preparation.[5] For ion channel assays specifically, maintaining consistent cell health and avoiding overgrown or unhealthy cells is critical for reproducible results.[6] Edge effects in microplates can also contribute to variability.[5]
Q3: How critical is the choice of cell line for experiments with this compound?
A3: The choice of cell line is critical. The cells must express the target nicotinic acetylcholine receptor subunits, specifically α3 and β2 or β4, for this compound to elicit a response.[3] Different cell lines can have varying levels of receptor expression and different sensitivities to the compound.[5] It is recommended to use a well-characterized cell line with confirmed expression of the target nAChR subunits.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and water. It is advisable to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer to the final desired concentration.[7] Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8] Stock solutions should be stored at -20°C for long-term stability.[7] Always refer to the batch-specific information on the certificate of analysis for details on molecular weight and solubility, as these can vary.
Q5: Can batch-to-batch variability of this compound impact my results?
A5: Yes, batch-to-batch variability in the purity and formulation of any small molecule, including this compound, can affect experimental outcomes.[5] It is crucial to obtain a certificate of analysis for each new batch and to perform quality control experiments to ensure consistency.
Troubleshooting Guide
Problem 1: I am observing a weak or no response to this compound in my cell-based assay.
| Possible Cause | Suggested Solution |
| Incorrect Cell Line | Confirm that your cell line expresses functional α3β2 or α3β4 nAChRs. This compound has minimal to no activity on α4-containing receptors.[2] |
| Poor Compound Solubility | Ensure that this compound is fully dissolved in your final assay medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.[7] |
| Cell Health and Density | Use cells that are in the logarithmic growth phase and ensure a consistent and optimal cell seeding density. Overly confluent or sparse cells can respond differently.[5][6] |
| Assay Readout Issues | Verify that your assay is sensitive enough to detect the expected cellular response (e.g., changes in membrane potential, calcium influx).[7] |
Problem 2: My dose-response curve for this compound has shifted between experiments (inconsistent EC50 values).
| Possible Cause | Suggested Solution |
| Inconsistent Agonist Concentration | For competitive binding or functional assays, ensure the concentration of the competing agonist (if used) is consistent across experiments, as this will affect the apparent potency of this compound.[5] |
| Variable Incubation Times | Keep the incubation time with this compound consistent across all experiments. For ion channel agonists, the timing of signal detection is critical.[7] |
| Cell Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or function. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation or concentration errors. |
Problem 3: I am seeing high variability between my technical replicates.
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents to the assay plate. Use calibrated pipettes. |
| Inhomogeneous Cell Plating | Ensure a single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well.[5] Moving plates too quickly after plating can also cause cells to accumulate at the edges of the well.[9] |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outermost wells of the microplate for experimental samples. Instead, fill them with media or buffer.[5] |
| Incomplete Reagent Mixing | Ensure all reagents, including this compound dilutions, are thoroughly mixed before being added to the wells.[5] |
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for various nAChR subtypes.
| nAChR Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (µM) | Efficacy |
| α3β2 | 25[10] | 1.6[1] | Full Agonist |
| α3β4 | 0.62[10] | 1[1] | Partial Agonist |
| α4β2 | 55[10] | Minimal Activity | - |
| α4β4 | 7.8[10] | Minimal Activity | - |
Detailed Experimental Protocols
General Protocol for a Cell-Based Membrane Potential Assay
This protocol outlines a general procedure for assessing the activity of this compound using a fluorescent membrane potential dye in a cell line expressing the target nAChR.
1. Cell Preparation:
- Culture cells expressing the α3β2 or α3β4 nAChR in appropriate media and conditions.
- One day before the assay, seed the cells into a 96-well or 384-well black, clear-bottom plate at a predetermined optimal density.
- Allow cells to adhere and form a monolayer overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Dye Loading:
- Prepare the membrane potential dye solution according to the manufacturer's instructions.
- Remove the cell culture medium from the plate and add the dye loading solution to each well.
- Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
4. Assay Measurement:
- Place the assay plate into a fluorescence plate reader.
- Set the instrument to record the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen dye.
- Establish a baseline fluorescence reading for a few cycles.
- Add the this compound dilutions to the corresponding wells.
- Immediately begin recording the fluorescence signal over time to capture the change in membrane potential.
5. Data Analysis:
- Calculate the change in fluorescence for each well.
- Plot the change in fluorescence against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of nAChR activation by this compound.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NS 3861, 25 mg , Each | UtechProducts INC [staging.utechproducts.com]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. marinbio.com [marinbio.com]
- 10. ns-3861 — TargetMol Chemicals [targetmol.com]
Navigating NS3861 Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for interpreting data from studies involving NS3861, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Find troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or low response to this compound application | 1. Incorrect nAChR subtype expression: this compound is selective for α3-containing receptors and does not activate α4-containing subtypes.[1][2][3] 2. Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 3. Compound degradation: Improper storage or handling of this compound. | 1. Verify the expression of α3β2 or α3β4 nAChR subunits in your experimental system (e.g., via Western blot, qPCR, or sequencing). 2. Apply this compound for shorter durations or include washout periods between applications. 3. Ensure this compound is stored under recommended conditions and prepare fresh solutions for each experiment. |
| Variability in dose-response curves | 1. Inconsistent cell health or density. 2. Fluctuation in experimental conditions (e.g., temperature, pH). 3. Pipetting errors leading to inaccurate concentrations. | 1. Standardize cell culture and plating procedures. 2. Maintain stable environmental conditions throughout the experiment. 3. Calibrate pipettes regularly and use precise dilution techniques. |
| Unexpected off-target effects | 1. High concentrations of this compound may lead to non-specific binding. 2. Presence of other nAChR subtypes with low affinity for this compound. | 1. Perform concentration-response experiments to determine the optimal concentration range. 2. Use a panel of nAChR subtype-selective antagonists to confirm the involvement of specific receptors. |
| Discrepancy with published data | 1. Differences in experimental systems (e.g., cell line, oocyte expression system). 2. Variations in experimental protocols (e.g., buffer composition, recording technique). | 1. Carefully compare your experimental setup with the methodology of the cited literature. 2. Replicate key experiments from the literature to validate your system. |
Frequently Asked Questions (FAQs)
Q1: Why do I observe a response to this compound in one cell line but not another?
A1: The differential response is likely due to the specific nicotinic acetylcholine receptor (nAChR) subtypes expressed in each cell line. This compound is a selective agonist for α3-containing nAChRs, with a higher efficacy at the α3β2 subtype compared to the α3β4 subtype.[1][3] It notably lacks activity at α4-containing receptors.[1][2][3] Therefore, a cell line expressing α3β2 nAChRs will exhibit a robust response, while a cell line predominantly expressing α4β2 nAChRs will show little to no activation.
Q2: What is the expected efficacy of this compound at different nAChR subtypes?
A2: this compound acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[1][4] Its efficacy is minimal at α4β2 and α4β4 subtypes.[4] The maximal efficacy (Emax) and half-maximal effective concentration (EC50) values can vary depending on the experimental system.
Q3: How does the mechanism of this compound differ from other nAChR agonists like cytisine (B100878)?
A3: While both this compound and cytisine are nAChR agonists, they exhibit distinct subtype preferences. This compound's efficacy is primarily determined by interactions within the ligand-binding domain, particularly with the β subunit, and it shows a preference for β2 over β4 subunits.[2] In contrast, cytisine's activity is more influenced by the β4 subunit.[2] This difference in molecular interactions leads to their distinct pharmacological profiles.
Q4: What are the key parameters to consider when designing an experiment with this compound?
A4: The most critical parameter is the nAChR subtype composition of your experimental model. Additionally, consider the concentration range of this compound, the duration of application to avoid desensitization, and the appropriate positive and negative controls (e.g., a known non-selective nAChR agonist and a vehicle control).
Quantitative Data Summary
The following tables summarize the binding affinity and efficacy of this compound at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[4][5] |
| α4β4 | 7.8[4][5] |
| α3β2 | 25[4][5] |
| α4β2 | 55[4][5] |
Table 2: Efficacy (EC50 and Emax) of this compound at Human nAChR Subtypes
| nAChR Subtype | EC50 (μM) | Emax (relative to Acetylcholine) | Agonist Activity |
| α3β2 | 1.6[4] | Full | Full Agonist[4] |
| α3β4 | 1[4] | Partial | Partial Agonist[4] |
| α4β2 | - | Minimal | No significant activity[4] |
| α4β4 | - | Minimal | No significant activity[4] |
Experimental Protocols
Patch-Clamp Electrophysiology on nAChR-expressing Cells
-
Cell Culture: Culture cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with α3 and β2 subunits) under standard conditions.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions for whole-cell patch-clamp recording. The external solution should contain a physiological salt solution (e.g., Krebs-Ringer). Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patching: Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply this compound at various concentrations using a rapid solution exchange system. Record the induced currents using an appropriate amplifier and data acquisition software.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the concentration-response curve and fit the data to the Hill equation to determine EC50 and Emax values.
Visualizations
Caption: this compound binds to the α3β2 nAChR, leading to ion influx and cellular response.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sigma-aldrich.cnreagent.com]
- 4. NS 3861, 25 mg , Each | UtechProducts INC [staging.utechproducts.com]
- 5. ns-3861 — TargetMol Chemicals [targetmol.com]
Validation & Comparative
A Comparative Guide to the Efficacy of NS3861 and Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861, with other well-established nAChR agonists: nicotine, epibatidine, varenicline, and cytisine. The information is intended to assist researchers in selecting the appropriate agonist for their experimental needs and to provide a baseline for the development of new nAChR-targeting therapeutics.
Executive Summary
This compound is a selective agonist for nicotinic acetylcholine receptors (nAChRs) with a unique efficacy profile, particularly at α3-containing subtypes.[1] Unlike many other nAChR agonists, this compound displays a preference for β2-containing receptors over β4-containing receptors and shows no activity at α4-containing receptors.[1] This guide presents a side-by-side comparison of this compound's binding affinity and functional potency with that of nicotine, the endogenous agonist acetylcholine's principal mimic; epibatidine, a potent and non-selective agonist; varenicline, a partial agonist used in smoking cessation; and cytisine, another partial agonist with a distinct selectivity profile.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator agonists at various human nAChR subtypes. Data has been compiled from multiple studies to provide a broad comparative overview. It is important to note that experimental conditions may vary between studies, potentially influencing the absolute values.
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists
| nAChR Subtype | This compound | Nicotine | Epibatidine | Varenicline | Cytisine |
| α3β2 | 25[2] | - | - | - | - |
| α3β4 | 0.62[2] | - | - | - | - |
| α4β2 | 55[2] | 1[3] | 0.04[4] | 0.06 - 0.4[5] | 0.17[5] |
| α4β4 | 7.8[2] | - | - | - | - |
| α7 | - | 4000[6] | 20[4] | 322[5] | 4200[5] |
Table 2: Comparative Functional Potencies (EC50, µM) of nAChR Agonists
| nAChR Subtype | This compound | Nicotine | Epibatidine | Varenicline | Cytisine |
| α3β2 | 1.7[2] | - | - | - | - |
| α3β4 | 0.15[2] | - | - | - | - |
| α4β2 | No activity[1] | - | - | - | ~1[5] |
| α7 | - | - | - | Full agonist[7] | - |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific nAChR subtype.
1. Materials:
-
Membrane Preparation: Homogenates of cells or tissues expressing the nAChR subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]epibatidine for α4β2 nAChRs).
-
Test Compound: The unlabeled agonist to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known ligand to determine non-specific binding (e.g., 10 µM nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound to the respective wells. Incubate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for measuring agonist-induced currents in cells expressing nAChRs, allowing for the determination of agonist potency (EC50) and efficacy.
1. Materials:
-
Cell Culture: Cells stably or transiently expressing the nAChR subtype of interest, plated on coverslips.
-
External (Bath) Solution: Containing physiological concentrations of ions (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).
-
Internal (Pipette) Solution: Mimicking the intracellular ionic environment (e.g., in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP, pH 7.3).
-
Agonists: Stock solutions of the agonists to be tested.
-
Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply known concentrations of the agonist to the cell via a perfusion system.
-
Data Recording: Record the inward currents elicited by the agonist application.
-
Data Analysis: Plot the peak current amplitude as a function of agonist concentration. Fit the data with a Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the maximum response (efficacy).[4]
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Canonical nAChR signaling pathway upon agonist binding.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for whole-cell patch-clamp recording.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to NS3861 and Epibatidine in Nicotinic Acetylcholine Receptor Binding Assays
For researchers in neuroscience and drug development, the nuanced selection of chemical tools is paramount for dissecting the complex pharmacology of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a detailed comparison of two potent nAChR agonists, NS3861 and epibatidine (B1211577), with a focus on their binding characteristics and the experimental protocols used to determine them.
Overview of this compound and Epibatidine
This compound is a selective agonist for certain subtypes of nicotinic acetylcholine receptors, demonstrating a preference for β4-containing receptors over β2-containing ones. It shows high affinity for the α3β4 nAChR subtype.
Epibatidine , a natural alkaloid originally isolated from the skin of an Ecuadorian poison frog, is an exceptionally potent and non-selective nAChR agonist.[1] Its high affinity across various neuronal nAChR subtypes has made it a valuable research tool, particularly in its tritiated form ([³H]epibatidine), for radioligand binding assays.[1] However, its utility as a therapeutic is limited by its high toxicity.[1]
Quantitative Comparison of Binding Affinities and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and epibatidine at various nAChR subtypes. Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium, with lower values indicating higher affinity. EC50 values represent the concentration of a drug that gives a half-maximal response.
| Ligand | nAChR Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | α3β4 | 0.62 | |
| α3β2 | 25 | ||
| α4β4 | 7.8 | ||
| α4β2 | 55 | ||
| Epibatidine | α4β2 | 0.04 - 0.058 | [1][2] |
| α3 (human) | 0.0006 | [3] | |
| α7 (chicken) | 600 | [3] | |
| α7 | 20 | [1] | |
| Torpedo muscle-type | ~5000 | [3] |
| Ligand | nAChR Subtype | Functional Activity (EC50) [nM] | Reference |
| This compound | α3β2 | 1700 | |
| α3β4 | 150 | ||
| Epibatidine | α8 (chicken) | 1 | [3] |
| α7 (chicken) | 2000 | [3] | |
| Torpedo muscle-type | 1600 | [3] | |
| Human muscle-type | 16000 | [3] | |
| IMR 32 cells (neuronal) | 7 | [4] |
Experimental Methodologies
Radioligand Competition Binding Assay
A common method to determine the binding affinity (Ki) of a test compound is through a radioligand competition binding assay. This involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor, such as [³H]epibatidine.
Objective: To determine the Ki of a test compound at a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand: [³H]epibatidine or [¹²⁵I]epibatidine.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or another suitable nAChR ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C), pre-treated with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation fluid and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Cells stably expressing the nAChR subtype of interest are harvested, washed, and homogenized in ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. For [³H]epibatidine, this is often done at room temperature for 2-4 hours or at 4°C for a longer duration.[5][6]
-
Termination of Binding: The binding reaction is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters containing the bound radioactivity are placed in vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
nAChR Agonist Signaling Pathway
The binding of an agonist like this compound or epibatidine to a nicotinic acetylcholine receptor initiates a cascade of events, starting with the opening of the ion channel.
Caption: Agonist binding to nAChRs leads to ion influx and downstream cellular events.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
comparative analysis of NS3861 effects on different neuronal populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of NS3861 on different neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) populations. This compound is a novel agonist with a unique selectivity profile, making it a valuable tool for dissecting the roles of specific nAChR subtypes in neuronal circuits and as a potential therapeutic agent. This document summarizes key experimental data, provides detailed methodologies, and visualizes relevant pathways to support further research and development.
This compound: An Overview of its Receptor Selectivity
This compound is a potent agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating marked selectivity for α3-containing subtypes.[1][2][3] Notably, it exhibits a lack of efficacy at α4-containing nAChRs, a characteristic that distinguishes it from many other nicotinic agonists.[1][2] Furthermore, within the α3-containing family, this compound shows a higher efficacy for α3β2 over α3β4 receptors.[1][3] This distinct pharmacological profile makes this compound a precise tool for investigating the physiological and pathological roles of α3β2 and α3β4 nAChRs.
Comparative Efficacy and Potency of this compound
Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing various human nAChR subtypes have quantified the efficacy (Emax) and potency (EC50) of this compound. The data clearly illustrates its selectivity profile.
| nAChR Subtype | Maximal Efficacy (Emax)¹ | Half-Maximal Activation Concentration (EC50) (µM) |
| α3β2 | 1.0 (Full Agonist) | 0.8 |
| α3β4 | 0.6 (Partial Agonist) | 0.3 |
| α3/α4 + β4/β2 | Partial Agonist | Not Specified |
| α4β2 | No Efficacy | Not Applicable |
| α4β4 | Not Specified | Not Specified |
¹Emax values are normalized to the response elicited by a saturating concentration of acetylcholine (ACh). Data sourced from Harpsøe et al. (2013).[1]
Comparison with an Alternative Nicotinic Agonist: Cytisine (B100878)
A direct comparison with the well-characterized nAChR agonist, cytisine, reveals an opposing selectivity profile, particularly concerning the β subunit. While this compound preferentially activates β2-containing receptors, cytisine is selective for β4-containing nAChRs.[1]
| Compound | Preference for β2-containing nAChRs | Preference for β4-containing nAChRs | Efficacy at α4-containing nAChRs |
| This compound | High | Low | None |
| Cytisine | None | High | Partial to Full Agonist |
This contrasting selectivity underscores the utility of using both compounds in parallel to delineate the specific contributions of β2 and β4 subunits to nAChR function in different neuronal populations.
Experimental Protocols
The following is a detailed methodology for the whole-cell patch-clamp electrophysiology experiments used to characterize the effects of this compound on recombinant nAChR subtypes.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with cDNAs encoding the desired human nAChR α and β subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A reporter gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Apparatus: An inverted microscope equipped with fluorescence optics to visualize GFP-positive cells, a patch-clamp amplifier, and a data acquisition system.
-
External Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (Intrapipette): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
Pipettes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
A gigaohm seal is formed between the patch pipette and the membrane of a selected transfected cell.
-
The cell membrane is ruptured to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonists (this compound, ACh, cytisine) are applied via a rapid solution exchange system.
-
Current responses are recorded and analyzed to determine peak amplitude (for Emax) and dose-response relationships (for EC50).
-
References
Validating In Vivo Efficacy of NS3861 in Opioid-Induced Constipation with In Vitro Models
A Comparative Guide for Researchers
NS3861, a selective partial agonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated promising in vivo activity in reversing chronic opioid-induced constipation (OIC). This guide provides a framework for validating these in vivo findings using established in vitro models, offering a direct comparison of methodologies and expected outcomes. The focus is on translating the systemic effects observed in animal models to quantifiable, cellular and tissue-level responses in controlled laboratory settings.
In Vivo Findings: this compound Reverses Chronic Opioid-Induced Constipation
A key in vivo study revealed that this compound significantly enhanced fecal pellet expulsion in mice subjected to long-term morphine treatment, a common model for OIC.[1] This effect was dose-dependent and notably absent in mice with acute morphine-induced constipation, suggesting a mechanism related to neuroadaptive changes in the enteric nervous system (ENS) following prolonged opioid exposure. The study pinpointed the α3β4 nAChR subtype on enteric neurons as the likely target for this compound's therapeutic action.[1]
In Vitro Validation Strategy
To validate these in vivo observations, a multi-tiered in vitro approach is recommended, focusing on the key biological components implicated in the in vivo study: enteric neurons and intestinal smooth muscle. The overarching goal is to demonstrate that this compound can modulate the function of these components in a manner consistent with its pro-motility effects observed in vivo, particularly under conditions mimicking chronic opioid exposure.
Table 1: Comparison of In Vivo Findings and In Vitro Validation Models
| In Vivo Finding | In Vitro Model | Key Parameters to Measure | Expected Outcome with this compound |
| Reversal of chronic morphine-induced constipation (increased fecal output) | Isolated intestinal segments (e.g., guinea pig ileum, mouse colon) in an organ bath | Spontaneous and electrically-evoked muscle contractions | Increased contractile frequency and/or amplitude, particularly in tissue from chronically morphine-treated animals. |
| Implication of α3β4 nAChRs on enteric neurons | Primary cultures of enteric neurons from the myenteric plexus | Neuronal excitability (e.g., calcium imaging, patch-clamp electrophysiology) | Increased neuronal firing or calcium transients in response to this compound, with potentiation after chronic morphine exposure. |
| Subtype selectivity of this compound | Cell lines expressing specific nAChR subunits (e.g., HEK293 cells) | Ligand binding affinity and functional receptor activation (e.g., radioligand binding assays, whole-cell patch clamp) | Confirmation of partial agonism at α3β4 nAChRs and lack of activity at other relevant subtypes. |
Experimental Protocols
Isolated Intestinal Segment Contractility (Organ Bath)
This ex vivo model directly assesses the impact of this compound on intestinal muscle contractility, which is the final output of ENS activity.
Methodology:
-
Tissue Preparation: Segments of the distal colon or ileum are harvested from untreated and chronically morphine-treated mice or guinea pigs. The segments are cleaned and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Chronic Morphine Treatment (for tissue harvesting): Animals are treated with escalating doses of morphine over several days to induce tolerance and dependence, mimicking chronic opioid use.
-
Contractility Measurement: One end of the tissue is fixed, and the other is attached to an isometric force transducer. Spontaneous contractions and contractions evoked by electrical field stimulation (which activates enteric neurons) are recorded.
-
This compound Application: After a baseline recording period, this compound is added to the organ bath in increasing concentrations. The effects on the frequency and amplitude of muscle contractions are quantified.
-
Data Analysis: Dose-response curves are generated to compare the potency and efficacy of this compound in tissues from control and morphine-treated animals.
Primary Enteric Neuron Culture and Calcium Imaging
This in vitro model allows for the direct investigation of this compound's effects on the excitability of enteric neurons.
Methodology:
-
Cell Culture: The myenteric plexus is dissected from the small intestine of neonatal mice or rats. The tissue is enzymatically digested to isolate individual neurons, which are then plated on collagen-coated coverslips and cultured for several days.
-
In Vitro Chronic Morphine Exposure: A subset of the cultured neurons is incubated with morphine for an extended period (e.g., 48-72 hours) to simulate chronic opioid exposure in vitro.
-
Calcium Imaging: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration, which correlate with neuronal activity, are monitored using fluorescence microscopy.
-
This compound Stimulation: this compound is applied to the cultured neurons, and the resulting changes in intracellular calcium levels are recorded.
-
Data Analysis: The magnitude and kinetics of the calcium responses to this compound are compared between control and morphine-pretreated neurons.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound in the enteric nervous system and the general experimental workflow for in vitro validation.
Caption: Proposed signaling pathway of this compound in the enteric nervous system.
Caption: Experimental workflow for in vitro validation of this compound's in vivo findings.
By employing these in vitro models and protocols, researchers can systematically dissect the mechanism of action of this compound and provide robust, quantitative data to support and explain the initial in vivo observations. This comparative approach is essential for advancing the development of novel therapeutics for opioid-induced constipation.
References
A Comparative Guide to Compounds for Reversing Opioid Side Effects: From Direct Antagonism to Novel Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Opioid analgesics are indispensable tools in pain management, yet their clinical utility is often hampered by a range of debilitating side effects, including respiratory depression, sedation, and severe constipation. The development of strategies to mitigate these adverse effects without compromising analgesia is a critical area of research. This guide provides a comparative overview of established and emerging compounds for the reversal of opioid side effects, with a focus on their mechanisms of action, supporting experimental data, and relevant protocols. We compare the direct opioid receptor antagonists—naloxone, naltrexone (B1662487), methylnaltrexone, and alvimopan (B130648)—with the novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861, which presents a potential alternative therapeutic avenue.
Direct Opioid Receptor Antagonists
The primary strategy for reversing opioid side effects involves the use of competitive antagonists at the μ-opioid receptor (MOR). These compounds differ in their pharmacokinetic properties, leading to distinct clinical applications.
Mechanism of Action: Competitive Antagonism
Opioids exert their effects by binding to and activating opioid receptors, primarily the μ-opioid receptor. This activation in the central nervous system (CNS) leads to analgesia but also to life-threatening respiratory depression. In the gastrointestinal (GI) tract, MOR activation inhibits motility, leading to constipation.[1][2][3] Opioid antagonists are structurally similar to opioids and bind to the same receptors, but they do not activate them. By occupying the receptor's binding site, they block opioids from binding and initiating their downstream signaling cascade.
Caption: Signaling pathway of opioid agonists leading to analgesia and side effects.
Naloxone and Naltrexone: Systemic Antagonists
Naloxone and naltrexone are non-selective opioid antagonists that cross the blood-brain barrier and therefore reverse both the central and peripheral effects of opioids.[4] This makes them highly effective for treating opioid overdose but also limits their use for managing side effects in patients requiring ongoing pain relief, as they will also reverse analgesia.
| Compound | Primary Indication | Onset of Action | Duration of Action | Key Feature |
| Naloxone | Opioid Overdose | 1-2 minutes (IV) | 30-90 minutes | Rapid onset and short duration, ideal for emergency situations. |
| Naltrexone | Opioid and Alcohol Use Disorder | Slower than naloxone | ~24 hours (oral) | Longer duration of action, used for preventing relapse. |
Peripherally Acting μ-Opioid Receptor Antagonists (PAMORAs)
To address the challenge of reversing opioid side effects without impacting central analgesia, peripherally acting μ-opioid receptor antagonists (PAMORAs) were developed. These compounds are designed to have limited ability to cross the blood-brain barrier.
Methylnaltrexone and Alvimopan
Methylnaltrexone and alvimopan are PAMORAs primarily used to treat opioid-induced constipation (OIC). Their peripheral restriction is achieved through different chemical properties. Methylnaltrexone is a quaternary amine, which carries a positive charge that limits its passage across the blood-brain barrier. Alvimopan has high affinity for peripheral μ-opioid receptors and low oral bioavailability, which also restricts its systemic effects.[1]
| Compound | Primary Indication | Administration | Bioavailability | Key Efficacy Data |
| Methylnaltrexone | Opioid-Induced Constipation | Subcutaneous, Oral | Low | Induces laxation within 4 hours in ~50-60% of patients with advanced illness.[5] |
| Alvimopan | Postoperative Ileus | Oral | <7% | Accelerates recovery of GI function by 13-21 hours compared to placebo.[6] |
Experimental Protocol: Morphine-Induced Constipation in Mice
A common preclinical model to evaluate the efficacy of compounds for OIC involves inducing constipation in mice with morphine and then measuring the reversal of this effect by the test compound.
Workflow:
-
Animal Model: Male ICR or C57BL/6 mice are typically used.
-
Induction of Constipation: Morphine (e.g., 10 mg/kg) is administered subcutaneously.
-
Test Compound Administration: The investigational drug (e.g., methylnaltrexone) or vehicle is administered at a specified time relative to the morphine injection.
-
Measurement of GI Motility:
-
Charcoal Meal Transit: A charcoal meal is administered orally, and after a set time, the distance traveled by the charcoal front in the small intestine is measured.
-
Fecal Pellet Output: The number and weight of fecal pellets are counted over a defined period.
-
Whole Gut Transit Time: A non-absorbable marker is administered, and the time to its expulsion is recorded.
-
Caption: Workflow for a preclinical model of opioid-induced constipation.
This compound: A Novel Approach Through Nicotinic Acetylcholine Receptors
This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with selectivity for α3-containing receptors, showing higher efficacy at the α3β2 subtype. While not a direct opioid antagonist, a commercial source has reported that this compound reverses chronic opioid-induced constipation in vivo, suggesting an alternative mechanism for mitigating this common opioid side effect. However, the primary research study detailing this finding could not be located in the public domain, and therefore, the following information is based on a hypothesized mechanism derived from related research.
Hypothesized Mechanism of Action
Chronic opioid administration can lead to complex adaptations in the enteric nervous system. One such adaptation may be the upregulation of α3β4 nicotinic receptors on myenteric neurons.[7] It is hypothesized that by acting as an agonist at these upregulated α3-containing nAChRs, this compound could enhance cholinergic neurotransmission in the gut, thereby counteracting the inhibitory effects of opioids on motility. This represents a fundamentally different approach from direct opioid receptor blockade.
Caption: Hypothesized signaling pathway for this compound in reversing OIC.
Data Presentation and Experimental Protocols for this compound
As of the date of this guide, detailed, publicly available experimental data and protocols specifically for this compound in the context of reversing opioid-induced constipation are lacking. The claim of its in vivo efficacy in this regard comes from a commercial supplier and has not been substantiated by a peer-reviewed publication found during the literature search for this guide. Therefore, a direct quantitative comparison with the established opioid antagonists is not possible at this time. Further research and publication of primary data are required to validate this potential therapeutic application and to fully characterize the efficacy and safety profile of this compound for this indication.
Conclusion
The management of opioid side effects is a critical aspect of pain therapy. While direct opioid receptor antagonists, particularly the peripherally restricted agents, have proven effective for opioid-induced constipation, there is ongoing research into novel mechanisms that could offer alternative or adjunctive therapeutic strategies. This compound, a nicotinic acetylcholine receptor agonist, represents one such potential avenue. However, the current lack of published, peer-reviewed data on its efficacy in reversing opioid-induced constipation underscores the need for further investigation to substantiate its potential role in this clinical setting. Researchers and drug development professionals are encouraged to monitor emerging data on this and other novel compounds that may broaden the armamentarium for managing the adverse effects of opioid analgesics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]
- 4. Opioid complications and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid-induced Constipation: A Review of Health-related Quality of Life, Patient Burden, Practical Clinical Considerations, and the Impact of Peripherally Acting μ-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid-induced constipation: a narrative review of therapeutic options in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NS3861: A Comparative Analysis Against Cytisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research on NS3861, a novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with the well-characterized alternative, cytisine (B100878). The data and methodologies presented are derived from peer-reviewed research to facilitate independent verification and inform future drug development endeavors.
Comparative Efficacy and Potency at Nicotinic Acetylcholine Receptor Subtypes
This compound has been identified as a selective agonist for α3-containing nAChRs, exhibiting distinct efficacy profiles compared to cytisine. The following tables summarize the quantitative data from in-depth patch-clamp electrophysiological measurements on various heteromeric combinations of nAChR subunits.[1]
| Compound | Receptor Subtype | Maximal Efficacy (Emax) | Half-maximal Activation Concentration (EC50) (μM) |
| This compound | α3β2 | Full Agonist | 1.3 ± 0.2 |
| α3β4 | Partial Agonist | 0.13 ± 0.05 | |
| α4β2 | No Efficacy | - | |
| α4β4 | No Efficacy | - | |
| Cytisine | α3β2 | No Efficacy | - |
| α3β4 | Full Agonist | 0.44 ± 0.03 | |
| α4β2 | No Efficacy | - | |
| α4β4 | Full Agonist | 0.31 ± 0.03 |
Table 1: Comparative efficacy and potency of this compound and cytisine at different nAChR subtypes. Data are presented as mean ± S.D.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis of this compound and cytisine.
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were used for the expression of various human nAChR subunit combinations (α3β2, α3β4, α4β2, and α4β4). Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin. For transient transfection, cells were seeded in T25 flasks and transfected with the desired nAChR subunit cDNAs using Lipofectamine 2000. Electrophysiological recordings were performed 24-48 hours post-transfection.
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were performed on transfected HEK293 cells to measure agonist-evoked currents. The extracellular solution contained (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution consisted of (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 4 ATP, with the pH adjusted to 7.2. Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MΩ. Cells were voltage-clamped at -70 mV. Agonist solutions (this compound or cytisine) were applied using a rapid solution exchange system. The maximal efficacy (Emax) was determined as the peak current response to a saturating concentration of the agonist, normalized to the response to a saturating concentration of acetylcholine (ACh). The half-maximal activation concentration (EC50) was determined by fitting the concentration-response data to the Hill equation.
Radioligand Binding Assays: To determine the binding affinity of this compound and cytisine to different nAChR subtypes, radioligand binding assays were performed on membrane preparations from HEK293 cells stably expressing the receptors. The radioligand used was [3H]epibatidine. Non-specific binding was determined in the presence of an excess of (-)-nicotine. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition binding curves.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its characterization.
Caption: this compound and Cytisine signaling pathways at nAChR subtypes.
Caption: Experimental workflow for characterizing this compound.
Clinical Trial Status
A thorough search of publicly available clinical trial registries indicates that this compound has not been evaluated in human clinical trials. Its research to date is limited to preclinical, in vitro studies. In contrast, cytisine has undergone extensive clinical evaluation, particularly as a smoking cessation aid.
Summary and Conclusion
The published research on this compound demonstrates its distinct pharmacological profile as a selective agonist for α3-containing nAChRs, with a preference for the α3β2 subtype.[1] This contrasts with cytisine, which shows full agonism at β4-containing receptors (α3β4 and α4β4) and no efficacy at β2-containing receptors.[1] The provided experimental data and detailed protocols offer a solid foundation for the independent verification of these findings. The lack of clinical trial data for this compound positions it as an early-stage research compound with potential for further investigation in therapeutic areas where selective α3β2 nAChR activation is desirable.
References
Assessing the Reproducibility of Nicotinic Acetylcholine Receptor Agonist Experiments: A Comparative Guide to NS3861 and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive comparison of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist NS3861 with other widely used alternatives, namely cytisine (B100878), varenicline (B1221332), and epibatidine (B1211577). By presenting collated experimental data, detailed methodologies, and an analysis of the consistency of findings across studies, this guide serves as a resource for assessing the reproducibility of experiments utilizing these compounds.
This compound is a selective agonist for α3-containing nAChRs, exhibiting a preference for the α3β2 subtype over the α3β4 subtype, and notably lacks activity at α4-containing receptors.[1][2] This selectivity profile makes it a valuable tool for dissecting the physiological roles of these specific nAChR subtypes. This guide will delve into the quantitative data from key experimental paradigms, including in vitro receptor binding and activation assays, as well as in vivo models of physiological function, to provide a clear comparison of this compound and its alternatives and to evaluate the reproducibility of these findings.
Comparative Analysis of In Vitro Efficacy and Potency
The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). The reproducibility of these measures is critical for the reliable interpretation of experimental results. The following tables summarize the reported Ki and EC50 values for this compound and its comparators at various nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists
| Compound | α3β2 | α3β4 | α4β2 | α4β4 | α6β2 | α7 | Source(s) |
| This compound | 25 | 0.62 | 55 | 7.8 | - | - | [1][2] |
| Cytisine | - | - | 0.17 - 2.0 | - | - | 4200 | [3][4] |
| Varenicline | - | >500-fold vs α4β2 | 0.06 - 0.4 | - | 0.12 | 322 - >3500-fold vs α4β2 | [3][4][5][6] |
| Epibatidine | 0.16 (human) | - | 0.043 (rat) | - | - | 0.02 (rat) | [7][8] |
Table 2: Comparative Functional Potencies (EC50, µM) of nAChR Agonists
| Compound | α3β2 | α3β4 | α4β2 | α7 | Source(s) |
| This compound | 0.15 | 1.7 | No activation | No activation | [1][2] |
| Cytisine | - | Full agonist | ~1 | Full agonist | [4][9] |
| Varenicline | Partial agonist | 2.3 - 55 | 0.0543 | 18 (full agonist) | [5][10] |
| Epibatidine | - | - | 0.019 (rat) | 2.9 (rat) | [11] |
Analysis of Reproducibility: The available data for this compound primarily originates from a limited number of initial characterization studies, showing consistent values for its binding affinity and functional potency at α3-containing subtypes.[1][2] For cytisine and varenicline, which have a longer history of use and have been investigated more extensively, there is a larger body of literature. While there is some variability in the reported Ki and EC50 values for these compounds, likely due to differences in experimental conditions (e.g., cell type, radioligand used, assay buffer composition), the overall pharmacological profile and rank order of potency at different nAChR subtypes are generally consistent across studies. Epibatidine consistently demonstrates very high potency, although its lack of subtype selectivity is also a reproducible finding. The reproducibility of the finding that this compound does not activate α4-containing receptors appears robust based on the initial reports.
Key Experimental Protocols
To facilitate the replication and verification of findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays used to characterize nAChR agonists.
Radioligand Binding Assay Protocol
This protocol is adapted from standard methods used for determining the binding affinity of compounds to nAChRs expressed in cell lines or native tissues.[12][13][14][15]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another suitable ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology Protocol
This protocol outlines the whole-cell patch-clamp technique to measure the functional activity of nAChR agonists on ion channels.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of a test compound.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells or neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP).
-
Test compound (e.g., this compound) at various concentrations.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply the test compound at increasing concentrations to the cell using a perfusion system. Record the resulting inward currents.
-
Data Analysis: Plot the peak current response as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Mouse Model of Opioid-Induced Constipation
This protocol is based on established methods to assess the in vivo efficacy of compounds in alleviating opioid-induced constipation.[16][17][18][19]
Objective: To evaluate the ability of a test compound to reverse the delay in gastrointestinal transit caused by an opioid.
Materials:
-
Mice (e.g., C57BL/6).
-
Opioid agonist (e.g., morphine).
-
Test compound (e.g., this compound).
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic).
-
Vehicle control.
Procedure:
-
Acclimation and Fasting: Acclimate mice to the experimental conditions and fast them overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral). After a predetermined time, administer the opioid agonist (e.g., morphine) to induce constipation.
-
Charcoal Meal Administration: At the time of expected peak opioid effect, administer the charcoal meal orally to all mice.
-
Gastrointestinal Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the mice and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit percentages between the different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of this compound.
Caption: Workflow for assessing the functional potency of this compound.
Caption: Simplified signaling pathway of this compound at α3-containing nAChRs.
Conclusion
The reproducibility of experiments is paramount in scientific research. This guide provides a framework for assessing the reproducibility of studies involving the nAChR agonist this compound by comparing its reported pharmacological data with that of established alternatives. The provided data tables highlight the general consistency in the in vitro characterization of these compounds, although variations in absolute values across different studies underscore the importance of standardized experimental protocols. The detailed methodologies and workflow diagrams are intended to facilitate the replication of key experiments. While the initial characterization of this compound appears consistent, a broader range of independent studies is needed to fully establish the reproducibility of its in vivo effects. Researchers are encouraged to critically evaluate the experimental details when comparing data across different studies and to contribute to the body of knowledge by publishing well-documented and rigorously controlled experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Development of a novel mouse constipation model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NS3861
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like NS3861 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its chemical nature as a brominated heterocyclic organic compound necessitates its classification as hazardous waste. Adherence to established protocols for halogenated organic waste is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Core Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] The primary route for disposal is through a licensed hazardous waste disposal service.[3]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other chemical waste streams. It is crucial to keep halogenated organic compounds separate from non-halogenated solvents.[2] Commingling incompatible chemicals can lead to dangerous reactions.
-
Containerization: Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[2][4] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid to prevent leakage or evaporation.[1][4]
-
Labeling: The waste container must be accurately labeled with its contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or ignition.[1]
-
Arranging for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste contractor.[1][3]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste. These items should be placed in a designated, labeled solid waste container for chemically contaminated debris.
Spill Management
In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). The contaminated absorbent material should then be collected and placed in the designated halogenated organic waste container. For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and immediately contact your institution's EHS department for emergency response.
Quantitative Data Summary
As no specific experimental protocols for the disposal of this compound were found, quantitative data regarding disposal is not available. The following table summarizes general quantitative limits for hazardous waste accumulation as a reference.
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Area Volume | Up to 55 gallons of hazardous waste | [1] |
| Maximum Acutely Toxic Waste (P-list) Quantity | 1 quart of liquid or 1 kilogram of solid | [1] |
| Container Residue Limit for "Empty" Status | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons | [5] |
Note: While this compound is not explicitly on the P-list, it is prudent to handle it with a high degree of caution and minimize accumulated quantities.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling NS3861
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of NS3861, a potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound (CAS Number: 216853-59-7) in a laboratory setting. As a neuroactive compound, this compound requires stringent adherence to safety protocols to mitigate potential hazards.
Immediate Safety and Personal Protective Equipment (PPE)
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers indicates that it should be treated as a hazardous substance.[1] The following PPE is mandatory when handling this compound to prevent ingestion, inhalation, and contact with eyes or skin.[1]
Core PPE Requirements:
| Equipment Type | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or airborne particles of the solid compound. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound should be stored at 2-8°C.[2] It is classified as a combustible solid and should be stored away from ignition sources.[2]
Handling and Experimental Use
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid compound, use a balance within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: this compound is soluble in DMSO, methanol, and ethanol.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated PPE (gloves, etc.), and empty containers, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
Quantitative Data Summary
This compound is a potent agonist at specific subtypes of neuronal nicotinic acetylcholine receptors. The following table summarizes its known biological activity.
| Receptor Subtype | Activity | EC₅₀ (µM) | Kᵢ (nM) |
| α3β2 | Full Agonist | 1.6 | 25 |
| α3β4 | Partial Agonist | 1 | 0.62 |
| α4β2 | Minimal Activity | - | 55 |
| α4β4 | Minimal Activity | - | 7.8 |
Nicotinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by binding to and activating nicotinic acetylcholine receptors, which are ligand-gated ion channels. This activation leads to a cascade of downstream signaling events within the neuron.
Caption: General signaling pathway of nicotinic acetylcholine receptors upon activation by an agonist like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
